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  • Product: 1,5-diethyl-1H-pyrazole-4-carbaldehyde
  • CAS: 1007541-51-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Safety, Handling, and Synthetic Utility of 1,5-Diethyl-1H-pyrazole-4-carbaldehyde in Drug Discovery

Executive Summary & Pharmaceutical Relevance As a Senior Application Scientist, I frequently encounter the pyrazole core as a "privileged scaffold" in medicinal chemistry. Specifically, 1,5-diethyl-1H-pyrazole-4-carbalde...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmaceutical Relevance

As a Senior Application Scientist, I frequently encounter the pyrazole core as a "privileged scaffold" in medicinal chemistry. Specifically, 1,5-diethyl-1H-pyrazole-4-carbaldehyde (CAS: 1007541-51-6) serves as a highly versatile, electrophilic building block. The strategic placement of the carbaldehyde group at the C4 position of the electron-rich pyrazole ring allows for rapid functionalization, making it an essential intermediate in the synthesis of multi-target directed ligands (MTDLs), phosphodiesterase (PDE) inhibitors, and novel anti-inflammatory agents[1].

However, the very electrophilicity that makes this compound synthetically valuable also dictates its stringent Material Safety Data Sheet (MSDS) profile. This whitepaper decodes the physicochemical properties, mechanistic toxicology, and self-validating handling protocols required to utilize this compound safely and effectively in a drug development setting.

Physicochemical Properties & Hazard Profile

To design safe experimental workflows, we must first quantify the physical and hazard parameters of the molecule. The data below summarizes the core MSDS metrics[2],[3].

Property / Hazard MetricValue / GHS ClassificationMechanistic Rationale
CAS Number 1007541-51-6Unique chemical identifier for the 1,5-diethyl substituted isomer[2].
Molecular Formula C8H12N2ODefines the diethyl-pyrazole core and the reactive formyl moiety[3].
Molecular Weight 152.19 g/mol Low molecular weight contributes to volatility and subsequent inhalation risks[3].
Acute Toxicity Category 4 (H302, H312, H332)The electrophilic aldehyde reacts indiscriminately with biological nucleophiles[2].
Skin/Eye Irritation Category 2 (H315, H319)Covalent cross-linking of mucosal surface proteins triggers localized inflammation[2].
Target Organ Toxicity STOT SE 3 (H336)High lipophilicity allows blood-brain barrier penetration, causing CNS depression[2].

Mechanistic Toxicology: The Causality of Exposure

Understanding why a chemical is hazardous is more critical than simply memorizing its hazard codes. The toxicity profile of 1,5-diethyl-1H-pyrazole-4-carbaldehyde is fundamentally driven by the sp² hybridized carbonyl carbon of the carbaldehyde group.

When exposed to biological tissues (skin, eyes, or respiratory mucosa), this highly electrophilic carbon undergoes rapid nucleophilic attack by the ϵ -amino groups of lysine residues present in cellular proteins. This condensation reaction forms a stable imine (Schiff base), leading to irreversible protein denaturation. This molecular event is the direct cause of the Category 2 Skin and Eye Irritation (H315, H319) and contributes to its Category 4 Acute Toxicity (H302, H312, H332)[2]. Furthermore, the lipophilic diethyl groups facilitate rapid cellular membrane permeation, exacerbating central nervous system (CNS) depression upon inhalation (H336)[2].

ToxPathway A 1,5-Diethyl-1H-pyrazole- 4-carbaldehyde Exposure B Electrophilic Aldehyde (C4 Position) A->B Absorption C Nucleophilic Attack by Protein Amines (Lysine) B->C Covalent Binding D Schiff Base Formation (Cross-linking) C->D Condensation E Tissue Irritation (H315 / H319) D->E Local Mucosal Contact F Systemic Toxicity (H302 / H312 / H332) D->F Systemic Absorption

Mechanistic pathway of 1,5-diethyl-1H-pyrazole-4-carbaldehyde toxicity via Schiff base formation.

Self-Validating Safety & Handling Protocols

To mitigate the risks outlined above, laboratory protocols must be designed as self-validating systems—meaning the success or failure of a safety measure is immediately apparent to the operator.

Step-by-Step Handling Methodology
  • Environmental Containment Validation:

    • Action: Prior to opening the reagent vessel, verify the chemical fume hood face velocity is calibrated between 80–120 feet per minute (fpm).

    • Causality: The volatility and STOT SE 3 (CNS depression) hazard of the carbaldehyde necessitate strict inhalation control[2]. Velocities below 80 fpm risk vapor escape; velocities above 120 fpm create turbulent eddies that pull vapors into the operator's breathing zone.

    • Validation: Use a handheld anemometer or the hood's digital monitor to confirm airflow. Tape a small piece of tissue to the sash; a steady inward pull physically validates containment.

  • Barrier Protection (PPE) Verification:

    • Action: Don double-layered nitrile gloves (minimum 5 mil thickness) and unvented chemical splash goggles.

    • Causality: Aldehydes can permeate standard latex or thin nitrile over time, leading to dermal absorption (H312)[2]. Unvented goggles prevent volatile vapors from condensing on the ocular mucosa (H319)[2].

    • Validation: Perform a tactile inflation test on the gloves prior to donning to ensure zero micro-punctures.

  • Inert Atmosphere Transfer:

    • Action: Purge the reaction vessel with Argon or Nitrogen before transferring the compound.

    • Causality: Atmospheric oxygen can auto-oxidize the reactive aldehyde into the corresponding, synthetically useless pyrazole-4-carboxylic acid.

    • Validation: Bubble the exhaust gas through a mineral oil bubbler; a steady rate of 1-2 bubbles per second validates positive inert pressure.

Synthetic Utility & Downstream Workflows

In drug discovery, 1,5-diethyl-1H-pyrazole-4-carbaldehyde is typically synthesized via the Vilsmeier-Haack reaction , which leverages the high nucleophilicity of the C4 position on the pyrazole ring[4]. Once procured, it is frequently subjected to reductive amination to generate secondary or tertiary amines—critical pharmacophores in modern kinase and PDE inhibitors[5].

Step-by-Step Methodology: Reductive Amination for API Synthesis
  • Imine Formation:

    • Action: Combine 1,5-diethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) with a target primary amine (1.1 eq) in anhydrous dichloromethane (DCM) over activated 4Å molecular sieves.

    • Causality: Anhydrous conditions and molecular sieves drive the equilibrium forward by sequestering the water byproduct, preventing the premature hydrolysis of the transient imine intermediate.

    • Validation: Monitor the reaction via in-situ FTIR. The disappearance of the sharp aldehyde carbonyl stretch (~1680 cm⁻¹) and the emergence of the imine C=N stretch (~1640 cm⁻¹) validates complete conversion.

  • Selective Reduction:

    • Action: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise at 0°C.

    • Causality: NaBH(OAc)3 is a mild, chemo-selective reducing agent that reduces the protonated iminium ion without reducing any unreacted starting aldehyde, thereby minimizing unwanted alcohol side-products.

    • Validation: Quench the reaction with saturated aqueous NaHCO3. The cessation of mild gas evolution (H2) validates the complete neutralization of the excess hydride reagent.

SynthesisWorkflow S1 1,5-Diethyl-1H-pyrazole I1 Iminium Intermediate S1->I1 Electrophilic Aromatic Substitution R1 Vilsmeier-Haack Reagent (POCl3 / DMF) R1->I1 Formylating Agent P1 1,5-Diethyl-1H-pyrazole- 4-carbaldehyde I1->P1 Aqueous Workup S2 Hydrolysis (H2O / Base) S2->P1 Neutralization

Vilsmeier-Haack formylation workflow for 1,5-diethyl-1H-pyrazole-4-carbaldehyde synthesis.

References

  • NextSDS - 1,5-diethyl-1H-pyrazole-4-carbaldehyde — Chemical Substance Information. Available at:[Link]

  • Bio-Fount - 1007541-51-6 | 1,5-Diethyl-1H-pyrazole-4-carbaldehyde. Available at:[Link]

  • National Institutes of Health (PMC) - Synthesis of Novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Available at:[Link]

  • MDPI - Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available at:[Link]

  • J-Stage - Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase. Available at:[Link]

Sources

Exploratory

Literature review of 1,5-diethyl-1H-pyrazole-4-carbaldehyde derivatives

An In-Depth Technical Guide to the Synthesis, Derivatization, and Potential Applications of 1,5-diethyl-1H-pyrazole-4-carbaldehyde Derivatives For Researchers, Scientists, and Drug Development Professionals Introduction:...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis, Derivatization, and Potential Applications of 1,5-diethyl-1H-pyrazole-4-carbaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[3][4] The versatility of the pyrazole ring system, allowing for substitution at various positions, enables the fine-tuning of steric, electronic, and lipophilic properties, which is crucial for optimizing drug-receptor interactions. This guide focuses on a specific, yet promising, member of this family: 1,5-diethyl-1H-pyrazole-4-carbaldehyde. The presence of ethyl groups at the 1 and 5 positions may influence the molecule's lipophilicity and metabolic stability, while the carbaldehyde at the 4-position serves as a versatile synthetic handle for creating diverse libraries of derivatives for biological screening.[5]

Synthesis of the Core Scaffold: 1,5-diethyl-1H-pyrazole-4-carbaldehyde

The most direct and widely employed method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[5][6][7] This reaction introduces a formyl group onto an electron-rich aromatic ring, such as a 1,5-dialkyl-substituted pyrazole. The starting material for this synthesis would be 1,5-diethyl-1H-pyrazole.

Proposed Synthetic Pathway

The synthesis commences with the formation of the 1,5-diethyl-1H-pyrazole precursor, followed by the Vilsmeier-Haack formylation.

Synthesis_of_1_5_diethyl_1H_pyrazole_4_carbaldehyde start Ethylhydrazine + Pentane-2,4-dione intermediate 1,5-diethyl-1H-pyrazole start->intermediate Cyclocondensation product 1,5-diethyl-1H-pyrazole-4-carbaldehyde intermediate->product Vilsmeier-Haack Reaction vilsmeier Vilsmeier Reagent (POCl3, DMF) vilsmeier->product Derivatization_Pathways cluster_0 Condensation Reactions cluster_1 Oxidation start 1,5-diethyl-1H-pyrazole-4-carbaldehyde amine Primary Amine (R-NH2) start->amine hydrazine Hydrazine/Substituted Hydrazine start->hydrazine active_methylene Active Methylene Compound (e.g., Malononitrile) start->active_methylene oxidizing_agent Oxidizing Agent (e.g., KMnO4, CrO3) start->oxidizing_agent schiff_base Schiff Base Derivative amine->schiff_base Formation hydrazone Hydrazone Derivative hydrazine->hydrazone Formation knoevenagel Knoevenagel Condensation Product active_methylene->knoevenagel Formation carboxylic_acid 1,5-diethyl-1H-pyrazole-4-carboxylic acid oxidizing_agent->carboxylic_acid Formation

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Foundational

Toxicity and Safe Handling Guidelines for 1,5-Diethyl-1H-pyrazole-4-carbaldehyde: A Technical Whitepaper

Prepared by: Senior Application Scientist, Early-Stage Drug Discovery & Chemical Safety Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary and Contextual Application In...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Early-Stage Drug Discovery & Chemical Safety Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary and Contextual Application

In modern drug discovery, pyrazole-4-carbaldehydes serve as highly privileged scaffolds. As a Senior Application Scientist overseeing synthetic pipelines, I frequently utilize compounds like 1,5-diethyl-1H-pyrazole-4-carbaldehyde as critical electrophilic intermediates. They are routinely deployed in Vilsmeier-Haack reactions to synthesize phosphodiesterase (PDE) inhibitors (such as LQFM 021 analogs) and novel central nervous system therapeutics[1][2].

However, the structural features that make this compound synthetically valuable—namely, its lipophilic pyrazole core and highly reactive electrophilic carbaldehyde moiety—also dictate its toxicological profile. Mishandling this reagent can lead to severe dermal sensitization, acute systemic toxicity, and compromised experimental integrity[3]. This whitepaper establishes a self-validating framework for the safe handling, toxicological profiling, and emergency neutralization of 1,5-diethyl-1H-pyrazole-4-carbaldehyde.

Physicochemical and Hazard Profiling

Before designing a workflow, we must ground our protocols in the compound's quantitative hazard data. The table below synthesizes the critical safety parameters required for risk assessment.

Table 1: Quantitative Hazard and Physicochemical Summary
ParameterSpecification / Value
Chemical Name 1,5-diethyl-1H-pyrazole-4-carbaldehyde
CAS Number 1007541-51-6
Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
Physical State Viscous liquid / Low-melting solid (ambient temp)
GHS Hazard Classifications Acute Tox. 4 (Oral, Dermal, Inhalation); Skin Irrit. 2
GHS Hazard Codes H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation)

Data aggregated from verified chemical substance registries and safety data sheets[3][4].

Mechanistic Toxicology: The "Why" Behind the Hazard

To truly respect a chemical, a researcher must understand its mechanism of action on biological tissues. The toxicity of 1,5-diethyl-1H-pyrazole-4-carbaldehyde is driven by a dual-action pathway:

  • Electrophilic Haptenation (H315): The carbaldehyde group is a strong electrophile. Upon contact with the epidermis or respiratory mucosa, it undergoes rapid nucleophilic attack by the primary amines (e.g., lysine residues) of tissue proteins. This forms a covalent Schiff base, altering the protein's structure and triggering an immune-mediated inflammatory response (irritation and sensitization).

  • Lipophilic Permeation (H302, H312, H332): The 1,5-diethyl-pyrazole core is highly lipophilic, granting the molecule rapid passage through the stratum corneum and alveolar membranes into systemic circulation, where it can inadvertently interact with off-target metalloenzymes or cyclic nucleotide pathways[1].

ToxicityMechanism A 1,5-diethyl-1H-pyrazole- 4-carbaldehyde B Electrophilic Aldehyde Moiety A->B C Lipophilic Pyrazole Core A->C D Covalent Binding to Tissue Proteins (Schiff Base) B->D E Systemic Absorption (Oral/Dermal/Inhalation) C->E F Skin Irritation & Sensitization (H315) D->F G Acute Systemic Toxicity (H302, H312, H332) E->G

Mechanistic pathway of local irritation and systemic toxicity.

Engineering Controls and PPE Selection

Standard laboratory PPE is insufficient for this compound. Based on its hazard profile[4], the following controls are mandatory:

  • Primary Containment: All manipulations must occur within a Class II Type B2 biological safety cabinet or a dedicated, externally exhausted chemical fume hood (minimum face velocity of 100 fpm).

  • Glove Selection (Causality): Do not use standard latex. The lipophilic nature of the compound allows it to permeate latex rapidly. Butyl rubber gloves or double-layered nitrile gloves must be used, as they provide superior chemical resistance against organic aldehydes.

  • Respiratory Protection: If engineering controls fail, a half-mask respirator equipped with an organic vapor cartridge (Type A) is required to capture volatile aldehyde emissions.

Self-Validating Experimental Protocols

SOP 1: Safe Volumetric Transfer and Reaction Setup

Because 1,5-diethyl-1H-pyrazole-4-carbaldehyde typically behaves as a viscous liquid, standard air-displacement pipettes will suffer from vapor-lock and inaccurate dispensing, leading to spillage.

  • Step 1: Equipment Prep. Purge the fume hood of unnecessary clutter. Place a secondary containment tray under the reaction vessel.

  • Step 2: Tool Selection. Utilize a gas-tight glass syringe or a positive-displacement pipette . Causality: Positive displacement eliminates the air cushion, preventing the volatile liquid from dripping and ensuring exact stoichiometric transfer.

  • Step 3: Transfer. Draw the required volume slowly to avoid cavitation. Dispense directly into the reaction solvent (e.g., DMF or DCM) keeping the syringe tip submerged if possible to quench vapor release immediately.

  • Step 4: Validation. The protocol is validated when the mass of the receiving flask reflects the exact calculated density-volume ratio, with zero residual odor of aldehyde in the hood.

  • Step 5: Tool Decontamination. Flush the syringe three times with a 10% sodium bisulfite solution (see SOP 2 for mechanism), followed by acetone, before removing it from the hood.

SOP 2: Emergency Spill Response and Chemical Neutralization

In the event of a spill, mechanical wiping is dangerous as it spreads the electrophile. We must use targeted chemical neutralization.

  • Step 1: Isolate. Evacuate personnel from the immediate vicinity and maximize fume hood exhaust.

  • Step 2: Chemical Quenching. Liberally spray or pour a 10% (w/v) Sodium Bisulfite ( NaHSO3​ ) solution directly onto the spill.

    • Causality: The bisulfite ion acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the carbaldehyde. This rapidly forms a water-soluble, non-volatile α -hydroxy sulfonate adduct.

  • Step 3: Validation of Quench. Wait 5 minutes. The neutralization is self-validating: the pungent, acrid odor of the aldehyde will completely dissipate, indicating the electrophile has been consumed.

  • Step 4: Absorption. Cover the neutralized aqueous pool with an inert absorbent like diatomaceous earth or vermiculite.

  • Step 5: Disposal. Sweep the solid into a hazardous waste container labeled "Non-halogenated organic waste - Neutralized Aldehyde Adduct."

Decontamination Step1 1. Identify Spill & Evacuate Area Step2 2. Don Appropriate PPE (Respirator, Butyl Gloves) Step1->Step2 Step3 3. Apply 10% Sodium Bisulfite Solution Step2->Step3 Step4 4. Nucleophilic Addition (Neutralizes Aldehyde) Step3->Step4 Step5 5. Absorb with Inert Material (Diatomaceous Earth) Step4->Step5 Step6 6. Dispose as Hazardous Waste Step5->Step6

Step-by-step chemical neutralization and spill decontamination workflow.

Conclusion

1,5-diethyl-1H-pyrazole-4-carbaldehyde is an indispensable building block in the synthesis of neuroactive and cardiovascular therapeutics. By understanding the fundamental causality behind its toxicity—specifically its electrophilic reactivity and lipophilicity—researchers can implement robust, self-validating protocols. Utilizing proper positive-displacement transfer techniques and maintaining sodium bisulfite for immediate chemical quenching ensures both the integrity of the scientific workflow and the safety of the laboratory personnel.

References

  • [3] Title: 1,5-diethyl-1H-pyrazole-4-carbaldehyde — Chemical Substance Information. Source: NextSDS. URL:[Link]

  • [1] Title: Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase. Source: J-Stage (Chemical and Pharmaceutical Bulletin). URL:[Link]

  • [4] Title: SAFETY DATA SHEET: Pyridine (Acute Tox 4 Handling Standards). Source: Penta Chemicals. URL: [Link]

  • [2] Title: Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Source: Oriental Journal of Chemistry. URL: [Link]

Sources

Protocols & Analytical Methods

Method

1,5-diethyl-1H-pyrazole-4-carbaldehyde as a precursor in pharmaceutical drug discovery

Application Note: 1,5-Diethyl-1H-pyrazole-4-carbaldehyde (DEPC) as a Strategic Precursor in Pharmaceutical Drug Discovery Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the pyrazole ring is a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1,5-Diethyl-1H-pyrazole-4-carbaldehyde (DEPC) as a Strategic Precursor in Pharmaceutical Drug Discovery

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the pyrazole ring is a privileged scaffold, frequently utilized to design high-affinity ligands for kinases, G-protein-coupled receptors (GPCRs), and antimicrobial targets. Among pyrazole derivatives, 1,5-diethyl-1H-pyrazole-4-carbaldehyde (DEPC) serves as a highly versatile, electrophilic precursor.

The strategic choice of the 1,5-diethyl substitution pattern is not arbitrary. The ethyl groups provide a specific lipophilic profile that enhances membrane permeability while introducing steric bulk adjacent to the N1 and C5 positions. This steric shielding restricts the rotational degrees of freedom of downstream functional groups, effectively locking the conformation of the molecule to perfectly occupy narrow hydrophobic pockets in target proteins. Furthermore, the highly reactive 4-carbaldehyde moiety acts as an ideal anchor point for divergent synthesis, enabling rapid library generation via reductive aminations, Knoevenagel condensations, and Wittig reactions[1].

Physicochemical Profiling

Understanding the physical and hazard profile of DEPC is critical for safe handling and stoichiometric precision during synthesis. The core quantitative data is summarized below[2],[3].

Table 1: Physicochemical Properties of 1,5-Diethyl-1H-pyrazole-4-carbaldehyde

PropertyValue
Chemical Name 1,5-Diethyl-1H-pyrazole-4-carbaldehyde
CAS Number 1007541-51-6
Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
Hazard Classification Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2
Storage Conditions 2–8 °C, protect from moisture and light

Upstream Synthesis: The Vilsmeier-Haack Formylation

The most robust method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack (VH) formylation[4]. The pyrazole ring is electron-rich, and the C4 position is the most nucleophilic site due to the combined electron-donating effects of the two nitrogen atoms.

Mechanistic Causality

The reaction utilizes Phosphorus Oxychloride (POCl3) and Dimethylformamide (DMF) to generate the highly electrophilic Vilsmeier reagent (a chloroiminium ion). Because the 1,5-diethyl groups sterically hinder the adjacent positions but leave C4 open, the electrophilic aromatic substitution is highly regioselective. Excess DMF is used not only as a reagent but as a solvent to ensure homogeneity and to solvate the released hydrogen chloride[5].

VH_Mechanism DMF DMF + POCl3 (0 °C) VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR Reacts Intermediate Iminium Intermediate (C4 Substituted) VR->Intermediate Electrophilic Attack Pyrazole 1,5-Diethyl- 1H-pyrazole Pyrazole->Intermediate Nucleophilic C4 Hydrolysis Aqueous Hydrolysis (pH ~7) Intermediate->Hydrolysis Quench Product 1,5-Diethyl-1H-pyrazole- 4-carbaldehyde Hydrolysis->Product Formyl Generation

Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation targeting the C4 position.

Optimization of Reaction Conditions

To maximize yield and minimize thermal degradation of the chloroiminium intermediate, the stoichiometric ratios and temperatures must be strictly controlled[4],[5].

Table 2: Optimization of Vilsmeier-Haack Conditions for DEPC

POCl3 (equiv.)DMF (equiv.)Temp (°C)Time (h)Yield (%)Observation
1.53.060645Incomplete conversion, unreacted starting material
3.0 6.0 80–90 4 88 Optimal conversion, clean TLC profile
4.06.0120272Accelerated reaction but increased byproduct formation
Protocol A: Step-by-Step Vilsmeier-Haack Synthesis of DEPC

Self-Validating System: This protocol incorporates in-process TLC monitoring and pH-controlled quenching to ensure product integrity.

  • Vilsmeier Reagent Generation: Charge a flame-dried, round-bottom flask with anhydrous DMF (6.0 equiv.) under an inert argon atmosphere. Cool the flask to 0 °C using an ice-water bath. Add POCl3 (3.0 equiv.) dropwise over 15 minutes. Causality: Strict temperature control prevents the exothermic decomposition of the forming chloroiminium ion.

  • Substrate Addition: Stir the mixture at 0 °C for 20 minutes. Slowly add 1,5-diethyl-1H-pyrazole (1.0 equiv.) dropwise.

  • Cyclization/Formylation: Remove the ice bath, allow the mixture to reach room temperature, and then heat to 80–90 °C for 4 hours[4]. Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:3) until the starting material is completely consumed.

  • Hydrolysis & Neutralization: Cool the reaction mixture to room temperature and pour it slowly over crushed ice. Carefully neutralize the highly acidic solution with saturated aqueous Na2CO3 until the pH reaches ~7. Causality: Premature extraction at low pH will leave the product trapped as a water-soluble iminium salt; precise neutralization is required to release the free aldehyde[5].

  • Extraction & Purification: Extract the aqueous phase with chloroform (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield DEPC as a pale yellow oil/solid.

Downstream Drug Discovery Workflows

Once isolated, DEPC serves as a branching node for multiple drug discovery pathways. The most prominent application is its conversion into (1,5-diethylpyrazol-4-yl)methylamines via reductive amination, which are highly sought-after motifs for GPCR ligands and kinase inhibitors[1].

Downstream_Workflow DEPC 1,5-Diethyl-1H-pyrazole- 4-carbaldehyde RedAm Reductive Amination (NaBH(OAc)3, R-NH2) DEPC->RedAm Knoev Knoevenagel Condensation (Active Methylene, Base) DEPC->Knoev Wittig Wittig Reaction (Phosphonium Ylide) DEPC->Wittig Amine (1,5-Diethylpyrazol-4-yl) methylamines RedAm->Amine Acrylate Pyrazole-Acrylic Acids / Chalcones Knoev->Acrylate Alkene Vinyl-Pyrazole Derivatives Wittig->Alkene Target1 Kinase Inhibitors & GPCR Ligands Amine->Target1 Target2 Anti-inflammatory & Antimicrobial Agents Acrylate->Target2 Alkene->Target1

Figure 2: Divergent downstream workflows transforming DEPC into targeted pharmaceutical libraries.

Protocol B: Reductive Amination to yield (1,5-Diethylpyrazol-4-yl)methylamines

Causality: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over Sodium borohydride (NaBH4) because it is a milder reducing agent that selectively reduces the intermediate imine without prematurely reducing the starting aldehyde.

  • Imine Formation: Dissolve DEPC (1.0 equiv.) and the desired primary/secondary amine (1.1 equiv.) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.0 equiv.) to catalyze imine formation. Stir at room temperature for 1–2 hours.

  • Selective Reduction: Add NaBH(OAc)3 (1.5 equiv.) portion-wise to the reaction mixture. Stir at room temperature for 12 hours under an inert atmosphere. Monitor by LC-MS to confirm the disappearance of the imine mass peak.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (to neutralize the acetic acid and destroy excess hydride). Extract with Dichloromethane (DCM). Wash the organic layer with brine, dry over MgSO4, and concentrate. Purify the resulting amine via reverse-phase preparative HPLC.

Sources

Application

Synthesis of Schiff bases from 1,5-diethyl-1H-pyrazole-4-carbaldehyde

Application Note: High-Yield Synthesis and Purification of Schiff Bases Derived from 1,5-Diethyl-1H-pyrazole-4-carbaldehyde Introduction & Rationale Schiff bases (azomethines) containing the pyrazole scaffold are highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Synthesis and Purification of Schiff Bases Derived from 1,5-Diethyl-1H-pyrazole-4-carbaldehyde

Introduction & Rationale

Schiff bases (azomethines) containing the pyrazole scaffold are highly valued in medicinal chemistry and drug development due to their broad-spectrum biological activities, which include potent antimicrobial, anti-inflammatory, and targeted kinase inhibition properties[1],[2]. The compound 1,5-diethyl-1H-pyrazole-4-carbaldehyde serves as an optimal electrophilic precursor for synthesizing these diverse libraries[3].

This application note details a highly optimized, self-validating protocol for the condensation of 1,5-diethyl-1H-pyrazole-4-carbaldehyde with primary aromatic amines. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the mechanistic causality and in-process quality controls that guarantee high-purity yields suitable for downstream biological screening.

Mechanistic Causality and Reaction Design

The formation of an azomethine linkage ( R−N=CH−R′ ) is an equilibrium-driven condensation reaction that requires precise control over the electronic environment to proceed efficiently[4].

  • Electrophilic Activation: The carbonyl carbon of 1,5-diethyl-1H-pyrazole-4-carbaldehyde is only moderately electrophilic. To facilitate nucleophilic attack, glacial acetic acid is introduced as a catalyst[1]. The acid protonates the carbonyl oxygen, significantly increasing the partial positive charge on the adjacent carbon.

  • Nucleophilic Preservation (The pH Balance): Primary aromatic amines act as the nucleophile via the lone pair on their nitrogen atom. The reaction medium must be strictly maintained at a mildly acidic pH (approximately 4.5). If the pH drops below 3, the amine becomes fully protonated (forming an anilinium ion), destroying its nucleophilicity and stalling the reaction[2].

  • Thermodynamic Driving Force: The reaction proceeds via a hemiaminal intermediate. Refluxing in absolute ethanol (boiling point 78°C) provides the optimal thermal energy to drive the endothermic dehydration of this intermediate. Ethanol is specifically chosen over methanol because its slightly higher boiling point accelerates water elimination without causing thermal degradation of the pyrazole ring[1].

ReactionLogic A 1,5-diethyl-1H-pyrazole- 4-carbaldehyde D Protonated Carbonyl (Highly Electrophilic) A->D Protonation B Primary Aromatic Amine E Hemiaminal Intermediate B->E Lone Pair Donor C Glacial Acetic Acid (pH 4.5) C->D H+ Donor D->E Nucleophilic Attack F Dehydration (-H2O) E->F Thermal Energy (Reflux) G Pyrazole Schiff Base (Azomethine) F->G Irreversible Formation

Figure 1: Mechanistic causality in the acid-catalyzed synthesis of pyrazole Schiff bases.

Self-Validating Experimental Protocol

This protocol incorporates built-in quality control checks to ensure the integrity of the synthesis at every stage.

Materials & Reagents:

  • 1,5-diethyl-1H-pyrazole-4-carbaldehyde (10.0 mmol)

  • Primary aromatic amine (e.g., 2-aminophenol or 4-amino antipyrine) (10.0 mmol)[1],[4]

  • Absolute ethanol (30 mL)

  • Glacial acetic acid (Catalytic)

  • Saturated sodium bisulfite ( NaHSO3​ ) solution (Cold)

  • TLC plates (Silica gel 60 F254​ )

Step-by-Step Methodology:

  • Reagent Solubilization: In a 100 mL round-bottom flask, dissolve 10.0 mmol of 1,5-diethyl-1H-pyrazole-4-carbaldehyde in 15 mL of absolute ethanol. In a separate beaker, dissolve 10.0 mmol of the primary amine in 15 mL of absolute ethanol.

  • Combination and Catalysis: Slowly add the amine solution to the aldehyde solution under continuous magnetic stirring. Add 2-3 drops of glacial acetic acid to adjust the pH to ~4.5[1].

  • Reflux and In-Process Monitoring: Equip the flask with a reflux condenser and heat the mixture to 78°C in an oil bath. Reflux for 5-8 hours.

    • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3 v/v) mobile phase. The complete disappearance of the UV-active aldehyde spot confirms the exhaustion of the starting material[2],[4].

  • Precipitation: Once TLC confirms completion, remove the flask from heat and allow it to cool to room temperature. Pour the reaction mixture slowly into 100 mL of crushed ice with vigorous stirring. The sudden drop in temperature and increase in aqueous polarity forces the hydrophobic Schiff base to precipitate out of solution[1].

  • Selective Purification (Critical Step): Filter the crude solid under vacuum. Wash the filter cake with 20 mL of cold, saturated sodium bisulfite ( NaHSO3​ ) solution.

    • Causality: This is a vital chemical purification step. NaHSO3​ reacts specifically with any unreacted 1,5-diethyl-1H-pyrazole-4-carbaldehyde to form a water-soluble bisulfite adduct. This effectively washes away residual starting material, leaving only the pure Schiff base on the filter paper[1],[4].

  • Recrystallization: Recrystallize the solid from hot methanol to obtain analytically pure crystals. Dry in a vacuum desiccator over anhydrous CaCl2​ .

Workflow Step1 1. Solubilization Equimolar reagents in Absolute EtOH Step2 2. Catalysis Add Glacial Acetic Acid (pH 4.5) Step1->Step2 Step3 3. Reflux & Monitor 78°C for 5-8h (TLC Validation) Step2->Step3 Step4 4. Precipitation Pour into crushed ice with stirring Step3->Step4 Step5 5. Selective Wash Filter & wash with cold NaHSO3 Step4->Step5 Step6 6. Recrystallization Purify in hot Methanol Step5->Step6

Figure 2: Self-validating experimental workflow for Schiff base synthesis and purification.

Quantitative Data and Characterization

Optimizing the reaction conditions is critical for maximizing yield and minimizing degradation. Table 1 summarizes the empirical data driving the choice of solvent and catalyst[2].

Table 1: Optimization of Reaction Conditions for Pyrazole Schiff Base Synthesis

SolventCatalystTemperature (°C)Time (h)Yield (%)Observation
MethanolNone651235Incomplete conversion
EthanolNone781242Sluggish kinetics
MethanolGlacial Acetic Acid65678Good yield, some unreacted aldehyde
Ethanol Glacial Acetic Acid 78 5 89 Optimal thermodynamic drive
DMFGlacial Acetic Acid120465Thermal degradation observed

Verification of the synthesized Schiff base is confirmed through spectral analysis. The defining feature is the appearance of the azomethine proton and the C=N stretch, alongside the disappearance of the aldehyde carbonyl signals[1],[4].

Table 2: Benchmark Spectral Data for 1,5-Diethyl-1H-pyrazole Schiff Bases

Functional Group / ProtonAnalytical MethodExpected Signal Range
Azomethine ( C=N ) FTIR 1590−1620 cm−1 (Strong stretch)
Azomethine ( CH=N ) 1H NMR ( DMSO−d6​ ) δ8.20−8.85 ppm (Singlet, 1H)
Pyrazole Ring ( C=N ) FTIR 1540−1560 cm−1
Pyrazole N−CH2​CH3​ 1H NMR ( DMSO−d6​ ) δ4.10 ppm (Quartet, 2H), 1.45 ppm (Triplet, 3H)
Pyrazole C−CH2​CH3​ 1H NMR ( DMSO−d6​ ) δ2.65 ppm (Quartet, 2H), 1.20 ppm (Triplet, 3H)

Conclusion

By strictly controlling the pH to balance carbonyl activation and amine nucleophilicity, and by utilizing a bisulfite-scavenging purification step, researchers can consistently synthesize high-purity Schiff bases from 1,5-diethyl-1H-pyrazole-4-carbaldehyde. Implementing these robust, self-validating protocols significantly reduces false positives in downstream biological screening and accelerates drug development workflows.

References[1] Title: Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. Source: SciELO Colombia (Revista Colombiana de Ciencias Químico-Farmacéuticas). URL:https://doi.org/10.15446/rcciquifa.v45n2.59936[2] Title: SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY AND ANTIOXIDANT AGENTS. Source: Rasayan Journal of Chemistry. URL:https://rasayanjournal.co.in/admin/php/uploads/140_pdf.pdf[4] Title: Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde. Source: Chemical Science Transactions (SciSpace). URL:https://typeset.io/papers/synthesis-characterization-and-biological-activity-of-schiff-3r3z7z7z[3] Title: (1,5-Diethylpyrazol-4-yl)methylamine Product Data & Synthesis Precursors. Source: Benchchem. URL:https://www.benchchem.com/product/b109427

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1,5-diethyl-1H-pyrazole-4-carbaldehyde

Prepared by: Gemini, Senior Application Scientist This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5-diethyl-1H-pyrazole-4-carbaldehyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5-diethyl-1H-pyrazole-4-carbaldehyde. Our focus is on providing in-depth troubleshooting, practical FAQs, and optimized protocols centered around the most prevalent and effective method for this transformation: the Vilsmeier-Haack reaction.[1][2][3][4] This document aims to enhance your experimental success by explaining the causality behind procedural steps and offering field-proven solutions to common synthetic challenges.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues you may encounter during the synthesis. Each answer provides a causal explanation and actionable solutions.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yield is a frequent challenge that can stem from several factors throughout the experimental process. A systematic review of your procedure is key.

  • Incomplete Vilsmeier Reagent Formation: The Vilsmeier reagent, the active formylating agent, is an electrophilic iminium salt formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2] Its formation is critical.

    • Cause: The reaction between POCl₃ and DMF is exothermic and moisture-sensitive. Adding POCl₃ too quickly or at a temperature above 0-10°C can lead to degradation. Moisture contamination will hydrolyze both POCl₃ and the formed reagent.[1]

    • Solution: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Add POCl₃ dropwise to chilled DMF (0°C) with vigorous stirring and allow the reagent to pre-form for at least 30-60 minutes before adding the pyrazole substrate.[1]

  • Suboptimal Reaction Temperature: The formylation of the pyrazole ring is highly temperature-dependent.[1]

    • Cause: If the temperature is too low (e.g., < 60°C), the reaction rate will be impractically slow, leading to incomplete conversion. Conversely, excessively high temperatures (e.g., > 120°C) can promote the formation of side products and lead to decomposition.[1][5]

    • Solution: After adding the pyrazole at 0°C, allow the mixture to warm to room temperature before heating to the optimal range of 80-120°C.[1][5] The ideal temperature should be determined by monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Incorrect Stoichiometry: The molar ratio of the Vilsmeier reagent to the pyrazole substrate is a critical parameter.

    • Cause: An insufficient amount of the Vilsmeier reagent will result in unreacted starting material.

    • Solution: An excess of the Vilsmeier reagent is generally used to drive the reaction to completion.[5] Start with a pyrazole:DMF:POCl₃ ratio of 1:6:4 and optimize if necessary. A significant excess of DMF can also serve as a solvent and help solvate intermediates.[5]

  • Inefficient Quenching and Work-up: Significant product loss can occur during the final stages of the reaction.

    • Cause: The reaction is typically quenched by pouring the mixture onto ice water to hydrolyze the unreacted Vilsmeier reagent and the reaction intermediate. Improper neutralization (either too acidic or too basic) or insufficient extraction can lead to product loss in the aqueous layer.[1]

    • Solution: Pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and water. Carefully neutralize the aqueous solution to a pH of ~7 using a saturated sodium carbonate or sodium hydroxide solution.[5] Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times (3x) to ensure complete recovery.

Question: I am observing significant side product formation. What are these impurities and how can I minimize them?

Answer: Side product formation in Vilsmeier-Haack reactions is common, but it can be controlled by carefully managing reaction conditions.

  • Chlorinated Byproducts: The Vilsmeier reagent can sometimes act as a chlorinating agent.[1][5]

    • Cause: This side reaction is more prevalent at higher temperatures, where the reagent can decompose to release reactive chlorine species that can substitute onto the pyrazole ring.

    • Solution: Maintain careful control over the reaction temperature, keeping it within the optimal range determined by TLC monitoring. Avoid prolonged heating once the starting material is consumed.

  • Di-formylated Products: Although formylation is highly regioselective for the C4 position, over-formylation can occur.

    • Cause: Under harsh conditions, such as excessively high temperatures or very long reaction times, a second formyl group may be added to another position on the pyrazole or ethyl substituents.[1]

    • Solution: Employ milder reaction conditions. Use the lowest effective temperature and shortest reaction time necessary for complete conversion of the starting material.

  • Unreacted Starting Material: The presence of the starting 1,5-diethyl-1H-pyrazole indicates an incomplete reaction.

    • Cause: This is typically due to the factors outlined in the "low yield" troubleshooting point above (e.g., insufficient reagent, low temperature, moisture).

    • Solution: Refer to the solutions for improving reaction yield. Ensure complete formation of the Vilsmeier reagent and use optimal stoichiometry and temperature.[1]

Question: How can I effectively purify the final product?

Answer: Purification is crucial for obtaining 1,5-diethyl-1H-pyrazole-4-carbaldehyde of high purity.

  • Primary Purification: Column chromatography on silica gel is the most effective method.[1]

    • Technique: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the column. Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the column. Elute with a solvent gradient, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 70:30 hexane:ethyl acetate). The desired product is typically more polar than the starting pyrazole but less polar than highly polar impurities.

  • Final Purification: Recrystallization can be used as a final step to achieve high analytical purity.

    • Technique: Dissolve the product from chromatography in a minimal amount of a suitable hot solvent system (e.g., ethanol/water or ethyl acetate/hexane). Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Vilsmeier-Haack reaction on a pyrazole substrate?

The reaction proceeds in two main stages. First, phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the highly electrophilic Vilsmeier reagent, a chloroiminium ion. In the second stage, the electron-rich pyrazole ring performs a nucleophilic attack on the Vilsmeier reagent in an electrophilic aromatic substitution reaction. The C4 position is the most electron-rich and sterically accessible site, leading to high regioselectivity.[3] A subsequent hydrolysis step during aqueous work-up converts the resulting iminium salt intermediate into the final carbaldehyde.

Vilsmeier_Mechanism DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium Ion) DMF->VilsmeierReagent + POCl₃ (Activation) POCl3 POCl₃ Intermediate Sigma Complex Intermediate VilsmeierReagent->Intermediate Pyrazole 1,5-diethyl-1H-pyrazole Pyrazole->Intermediate Electrophilic Attack IminiumSalt Iminium Salt Product Intermediate->IminiumSalt -H⁺ (Aromatization) Product 1,5-diethyl-1H-pyrazole -4-carbaldehyde IminiumSalt->Product Workup H₂O Workup (Hydrolysis) Workup->Product Quench

Caption: Mechanism of the Vilsmeier-Haack formylation of pyrazole.

Q2: Are there alternative methods to the Vilsmeier-Haack reaction for this synthesis?

While the Vilsmeier-Haack reaction is predominant for pyrazoles due to its efficiency, other formylation methods exist.[1] These include the Duff reaction, which typically requires a more activated aromatic ring, or lithiation of the pyrazole followed by quenching with a formylating agent like DMF.[2] However, for most pyrazole substrates, the Vilsmeier-Haack reaction offers a more direct and higher-yielding route.[1]

Q3: What are the critical safety precautions for this reaction?

The Vilsmeier-Haack reaction involves hazardous materials and requires strict safety protocols.

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive, toxic upon inhalation, and reacts violently with water. Always handle POCl₃ in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Anhydrous Conditions: The reaction must be performed under anhydrous conditions to prevent the violent reaction of POCl₃ with water and the decomposition of the Vilsmeier reagent.

  • Quenching: The quenching step is highly exothermic and releases HCl gas. It must be performed slowly by adding the reaction mixture to a large excess of ice with efficient stirring in a fume hood.

Experimental Protocols & Data

Protocol 1: Synthesis of 1,5-diethyl-1H-pyrazole (Starting Material)

This procedure is based on the Knorr pyrazole synthesis, a common method involving the condensation of a β-dicarbonyl compound with a hydrazine.[6]

  • Reactant Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add heptane-3,5-dione (1 equivalent) and ethanol (approx. 3-5 mL per gram of dione).

  • Hydrazine Addition: Add ethylhydrazine sulfate (1.1 equivalents) and sodium acetate (1.2 equivalents) to the solution. The sodium acetate acts as a base to free the ethylhydrazine.

  • Reaction: Heat the mixture to reflux (approx. 80°C). Monitor the reaction progress by TLC until the starting dione is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 1,5-diethyl-1H-pyrazole.

Protocol 2: Vilsmeier-Haack Formylation of 1,5-diethyl-1H-pyrazole

This protocol is optimized based on literature procedures for pyrazole formylation.[4][5]

  • Vilsmeier Reagent Preparation: In a three-neck, oven-dried round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (6 equivalents). Cool the flask to 0°C in an ice bath. Add POCl₃ (4 equivalents) dropwise via a syringe or dropping funnel over 20-30 minutes with vigorous stirring.[5]

  • Reagent Formation: Allow the viscous mixture to stir at 0°C for an additional 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

  • Pyrazole Addition: Dissolve 1,5-diethyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF or dichloromethane and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Formylation Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 100-120°C.[5] Monitor the reaction progress by TLC (e.g., using 4:1 hexane:ethyl acetate as eluent). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a stirred mixture of crushed ice and water. Carefully and slowly pour the reaction mixture onto the ice.

  • Neutralization & Extraction: Neutralize the aqueous mixture to pH ~7 with a saturated aqueous solution of Na₂CO₃.[5] Extract the aqueous layer with dichloromethane (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel as described in the troubleshooting section.

Table 1: Optimization of Reaction Conditions

The following conditions were found to be optimal for the formylation of a similar 5-chloro-1H-pyrazole substrate and serve as an excellent starting point for optimization.[5]

EntryPyrazole:DMF:POCl₃ RatioTemperature (°C)Time (h)Reported Yield (%)
11 : 2 : 2120232
21 : 5 : 2120255
3 (Optimal) 1 : 6 : 4 120 1 67
41 : 6 : 47020

Process & Troubleshooting Visualizations

Synthesis_Workflow cluster_0 Vilsmeier Reagent Prep cluster_1 Formylation Reaction cluster_2 Work-up & Purification prep_1 1. Add Anhydrous DMF to Flask (0°C) prep_2 2. Add POCl₃ Dropwise prep_1->prep_2 prep_3 3. Stir for 30-60 min prep_2->prep_3 react_1 4. Add Pyrazole Substrate (0°C) prep_3->react_1 react_2 5. Warm to RT, then Heat to 100-120°C react_1->react_2 react_3 6. Monitor by TLC react_2->react_3 workup_1 7. Quench on Ice-Water react_3->workup_1 If complete workup_2 8. Neutralize (pH 7) workup_1->workup_2 workup_3 9. Extract with DCM workup_2->workup_3 workup_4 10. Dry & Concentrate workup_3->workup_4 purify_1 11. Column Chromatography workup_4->purify_1

Caption: Experimental workflow for the synthesis and purification.

Troubleshooting_Low_Yield start Low Yield Observed q1 Is starting material (SM) present in crude product? start->q1 a1_yes Incomplete Reaction q1->a1_yes Yes a1_no Product Loss During Work-up q1->a1_no No q2 Check Reaction Conditions a1_yes->q2 sol1 • Ensure anhydrous conditions • Increase temperature/time • Check reagent stoichiometry (1:6:4) • Ensure Vilsmeier reagent pre-formation q2->sol1 q3 Review Work-up Protocol a1_no->q3 sol2 • Ensure pH is neutral (~7) before extraction • Perform multiple extractions (3x) • Check for emulsion formation q3->sol2

Caption: Troubleshooting flowchart for low reaction yield.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
  • Taylor & Francis Online. (2013). Chemoselective and regiospecific formylation of 1-phenyl-1h-pyrazoles through the duff reaction. Synthetic Communications, 43, 1633–1639. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting low yields in pyrazole synthesis from β-ketonitriles.
  • Benchchem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation.
  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. Retrieved from [Link]

  • Taylor & Francis Online. (2013). Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction. Synthetic Communications, 43(12), 1633-1639. Retrieved from [Link]

  • Benchchem. (n.d.). Optimization of Vilsmeier-Haack reaction for 6-Methoxyquinoline-4-carbaldehyde.
  • ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of heterocyclic compounds from 4-formylpyrazoles. Retrieved from [Link]

  • ACS Publications. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Retrieved from [Link]

  • ACS Publications. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Pyrazole-4-Carbaldehyde Formylation

Welcome to the Application Science Support Hub. The Vilsmeier-Haack formylation is the gold standard for synthesizing pyrazole-4-carbaldehydes, a critical scaffold in pharmaceutical and agrochemical development[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Hub. The Vilsmeier-Haack formylation is the gold standard for synthesizing pyrazole-4-carbaldehydes, a critical scaffold in pharmaceutical and agrochemical development[1]. However, achieving high conversion rates requires precise control over reagent stoichiometry, thermodynamic parameters, and substrate electronics.

This guide dissects the mechanistic causality behind common failures, provides a self-validating protocol to ensure reproducible yields, and answers the most frequent troubleshooting questions from the bench.

Mechanistic Workflow & Critical Failure Points

The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring[2]. In pyrazoles, this reaction regioselectively adds the formyl group at the C4 position via an electrophilic attack by an in-situ generated chloroiminium ion[2],[3]. Understanding this pathway is critical, as deviations in moisture, temperature, or pH will instantly derail the synthesis.

VH_Troubleshooting Step1 Step 1: Vilsmeier Reagent DMF + POCl3 Step2 Step 2: Electrophilic Attack Pyrazole Substrate Step1->Step2 0-5 °C Fail1 Failure Point Moisture / Heat Step1->Fail1 >10 °C or H2O Step3 Step 3: Iminium Formation C4-Intermediate Step2->Step3 70-90 °C Fail2 Failure Point Deactivated Substrate Step2->Fail2 EWG at N1/C3 Step4 Step 4: Hydrolysis pH 7-8 Quench Step3->Step4 Ice + NaHCO3 Success Success Pyrazole-4-carbaldehyde Step4->Success Complete Hydrolysis Fail3 Failure Point Acidic Workup Step4->Fail3 pH < 7

Vilsmeier-Haack formylation workflow mapping critical failure points and mechanistic bottlenecks.

The Self-Validating Vilsmeier-Haack Protocol

To eliminate ambiguity during synthesis, every step in this protocol includes a Validation Checkpoint . Do not proceed to the next step unless the observable criteria are met.

Step 1: Preparation of the Chloroiminium Electrophile
  • Causality: The Vilsmeier reagent is highly moisture-sensitive. Water hydrolyzes POCl₃, destroying the electrophile and generating HCl, which protonates the pyrazole and deactivates it[2].

  • Procedure: Flame-dry all glassware. Under an inert argon atmosphere, cool anhydrous N,N-dimethylformamide (DMF) (3.0–4.0 eq) to 0–5 °C in an ice bath. Add phosphorus oxychloride (POCl₃) (3.0–4.0 eq) dropwise over 30 minutes.

  • Validation Checkpoint: The solution must transition from clear to a viscous, pale-yellowish/white complex. If the solution turns dark brown or generates excessive white fumes, moisture contamination or overheating has occurred. Discard and restart.

Step 2: Nucleophilic Attack at C4
  • Causality: The pyrazole ring must attack the bulky chloroiminium ion. Steric hindrance or electron-withdrawing groups (EWGs) will slow this step significantly[4].

  • Procedure: Dissolve the pyrazole substrate (1.0 eq) in a minimal amount of anhydrous DMF. Add this dropwise to the cold Vilsmeier reagent. Once addition is complete, remove the ice bath and gradually heat the reaction to 70–90 °C for 4 to 24 hours[5],[6].

  • Validation Checkpoint: Monitor via TLC (e.g., Hexane:EtOAc 7:3). The starting material spot should completely disappear, replaced by a highly polar, baseline-hugging spot (the iminium intermediate).

Step 3: Hydrolytic Quench
  • Causality: The reaction does not directly yield an aldehyde; it yields an iminium salt. Complete hydrolysis requires a neutral to slightly basic pH[2],[3].

  • Procedure: Cool the reaction mixture to room temperature and pour it slowly over crushed ice. Neutralize the highly acidic solution by the slow, dropwise addition of saturated aqueous NaHCO₃ until the pH reaches 7–8[2].

  • Validation Checkpoint: Vigorous CO₂ bubbling will occur. The checkpoint is passed when gas evolution ceases, pH paper confirms neutrality (pH 7-8), and a precipitate (the free aldehyde) begins to crash out of the aqueous layer.

Quantitative Optimization Matrix

Substrate electronics dictate the required thermodynamic forcing. Use the table below to adjust your stoichiometry and temperature based on your specific pyrazole derivative[4],[6].

Substrate Electronic ProfileExample Substituents (N1/C3/C5)POCl₃:DMF EquivalentsOptimal Temp (°C)Reaction Time (h)Expected Yield (%)Mechanistic Bottleneck
Electron-Rich -CH₃, -OCH₃, -Phenyl1.5 : 1.560 - 702 - 485 - 95Exothermic degradation if heated too fast
Weakly Deactivated -Cl (at C5)2.5 : 2.580 - 904 - 665 - 80Competing dehydrochlorination
Strongly Deactivated -CF₃, -NO₂3.0 : 4.090 - 12012 - 2410 - 45Reduced C4 nucleophilicity
Sterically Hindered -t-Butyl (at C3/C5)4.0 : 4.0100 - 12024+< 5Steric blocking of the chloroiminium ion

Expert Troubleshooting FAQs

Use the diagnostic logic tree below to trace the root cause of your specific issue, followed by our detailed Q&A.

Troubleshooting_Logic Issue Issue: Low Yield / No Product TLC TLC Check: Is Starting Material Consumed? Issue->TLC Unreacted Yes: SM Remains TLC->Unreacted Consumed No: SM Consumed TLC->Consumed CheckReagent Check Vilsmeier Reagent (Was it viscous/white?) Unreacted->CheckReagent CheckEWG Check Substrate Electronics (Are EWGs present?) Unreacted->CheckEWG CheckWorkup Check Aqueous Workup (Was pH 7-8 reached?) Consumed->CheckWorkup CheckDecomp Check for Decomposition (Tarry residue?) Consumed->CheckDecomp Solution1 Action: Ensure anhydrous conditions & 0-5 °C prep CheckReagent->Solution1 Reagent degraded Solution2 Action: Increase POCl3 eq. & elevate temp to 90-120 °C CheckEWG->Solution2 Deactivated pyrazole Solution3 Action: Neutralize slowly with NaHCO3 to release aldehyde CheckWorkup->Solution3 Product lost in aqueous Solution4 Action: Lower reaction temp & avoid overheating CheckDecomp->Solution4 Polymerization occurred

Diagnostic logic tree for troubleshooting low conversion in pyrazole formylation.

Q1: My starting material is completely unreacted. What went wrong?

A1: This is almost always caused by substrate deactivation. Pyrazoles bearing strong electron-withdrawing groups (EWGs) on the benzene ring or the pyrazole core (e.g., -CF₃, -NO₂) pull electron density away from the C4 position, drastically reducing its nucleophilicity[4],[6]. For example, nitrophenyl-substituted derivatives may achieve only 5% conversion even after prolonged refluxing[4].

  • Solution: Increase the equivalents of the Vilsmeier reagent (up to 4.0 eq) and elevate the reaction temperature to 90–120 °C. Ensure your DMF is strictly anhydrous, as water will destroy the excess reagent[6].

Q2: The TLC shows complete conversion, but my isolated yield is <10%. Where is the product?

A2: Your product is likely trapped in the aqueous layer. The Vilsmeier-Haack reaction initially forms a water-soluble iminium salt. If the aqueous quench is not properly neutralized, the product remains ionized and will not extract into organic solvents like ethyl acetate or dichloromethane[2].

  • Solution: During the ice quench, ensure the slow addition of saturated NaHCO₃ until the pH is strictly between 7 and 8[2]. Do not over-basify, as this can cause secondary degradation of the newly formed aldehyde.

Q3: I'm observing multiple spots on the TLC and a tarry black residue in the flask.

A3: Tarry residues indicate polymerization and substrate decomposition due to overheating[2]. The formation of the Vilsmeier reagent and the initial electrophilic attack are both highly exothermic.

  • Solution: Maintain strict temperature control (0–5 °C) during the dropwise addition of POCl₃ to DMF[2]. Do not raise the temperature to 70 °C until the substrate has been fully added and the initial exotherm has subsided.

Q4: Can the Vilsmeier-Haack conditions cause unintended side reactions on my substrate?

A4: Yes. Because POCl₃ is a potent chlorinating agent, dual functionalization is a documented phenomenon. For instance, substrates with hydroxyl groups (e.g., methoxyethoxy-substituted pyrazoles) may undergo simultaneous chlorination to form 2-chloroethoxy groups[5],[7]. Furthermore, substrates bearing 1-chloroethyl groups can undergo dehydrochlorination to form vinyl pyrazoles under prolonged heating[4],[7].

  • Solution: Protect sensitive functional groups (like alcohols) prior to formylation, or intentionally leverage this mechanism if dual functionalization is desired[5].

Sources

Troubleshooting

Technical Support Center: Optimizing Column Chromatography for 1,5-diethyl-1H-pyrazole-4-carbaldehyde

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to solve challenges in the purification of 1,5-diethyl-1H-pyrazole-4-carbaldehyde. This guide is structured to address common questions and troubleshoot specific issues you may encounter during column chromatography.

Section 1: Frequently Asked Questions (FAQs) - The Foundational Principles

This section addresses the fundamental concepts that govern the separation of your target molecule.

Q1: What is the core principle for selecting a solvent system for 1,5-diethyl-1H-pyrazole-4-carbaldehyde on a silica gel column?

A1: The foundational principle is based on competitive polarity.[1] Column chromatography on silica gel is a form of normal-phase chromatography, where the stationary phase (silica) is highly polar.[2] Your target molecule, 1,5-diethyl-1H-pyrazole-4-carbaldehyde, will adsorb to the silica surface. The mobile phase (your solvent system) flows through the column and competes for these adsorption sites.[2] A more polar solvent will more effectively displace your compound from the silica, causing it to travel down the column faster.[3] The goal is to find a solvent system with a "balanced" polarity that allows your target compound to move down the column, but slowly enough to separate from less polar and more polar impurities.[4]

Q2: How does the chemical structure of 1,5-diethyl-1H-pyrazole-4-carbaldehyde influence the choice of solvents?

A2: The structure of your molecule presents a classic purification challenge due to its moderately polar nature.

  • Polar "Head": The pyrazole ring with its two nitrogen atoms and, most importantly, the carbaldehyde (-CHO) group, is polar.[5] This region of the molecule will interact strongly with the polar silica gel.

  • Non-Polar "Tail": The two ethyl groups (-CH₂CH₃) are non-polar (hydrophobic) and have a weaker interaction with the silica.

This duality means you will almost certainly require a binary solvent system: a non-polar solvent to encourage initial binding and a more polar solvent to coax the molecule off the silica at a controlled rate.[6][7] Single-solvent systems are unlikely to provide the necessary resolution.[8]

Q3: Why is Thin-Layer Chromatography (TLC) an indispensable first step?

A3: TLC is a rapid, small-scale version of column chromatography that is essential for method development.[7][9] It allows you to quickly screen multiple solvent systems to predict how your separation will perform on a larger, more time-consuming, and solvent-intensive column.[7] Where the same stationary phase (e.g., silica gel) is used for both the TLC plate and the column, TLC is an excellent tool for determining effective conditions.[9]

Q4: What is the target Retention Factor (Rf) on a TLC plate, and why is it important for successful column separation?

A4: The ideal Rf value for your target compound on a TLC plate is between 0.25 and 0.35 .[7] The Retention Factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

  • Why this range? An Rf in this window signifies that the compound has a balanced affinity for both the stationary and mobile phases.[10]

    • If Rf is too high (>0.5): The compound is moving too quickly. On a column, this would lead to rapid elution with very poor separation from other compounds, especially less polar impurities.[11]

    • If Rf is too low (<0.2): The compound is too strongly adsorbed to the silica. This would require an excessively large volume of solvent to elute from the column, leading to broad bands, potential for sample diffusion, and a long, inefficient purification.[12]

Achieving an Rf of ~0.3 strikes the optimal balance between good resolution and a reasonable elution time and volume.[10]

Section 2: A Practical Workflow for Solvent System Optimization

This section provides a step-by-step methodology for developing and implementing your solvent system.

Protocol 1: Initial TLC Screening
  • Prepare the Sample: Dissolve a small amount of your crude 1,5-diethyl-1H-pyrazole-4-carbaldehyde in a suitable volatile solvent like dichloromethane or ethyl acetate.

  • Spot the TLC Plate: Use a capillary tube to spot a small, concentrated dot of your sample onto the baseline of a silica gel TLC plate.[7]

  • Develop the Plates: Place the spotted TLC plate in a developing chamber containing one of the recommended starting solvent systems (see Table 1). Ensure the solvent level is below the baseline.[7] Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.

  • Analyze: Calculate the Rf value for your target spot in each solvent system. Identify the system that gives an Rf closest to the 0.25-0.35 range.

Optimization Workflow Diagram

The following diagram illustrates the logical process for refining your solvent system based on initial TLC results.

G cluster_start Phase 1: Initial Screening cluster_decision Phase 2: Decision Making cluster_action Phase 3: Refinement cluster_end Phase 4: Implementation Start Run Initial TLCs (e.g., 20% EtOAc/Hexane) Analyze Analyze Rf Value & Spot Separation Start->Analyze CheckRf Is Rf in 0.25-0.35 range? Analyze->CheckRf RfHigh Rf is too high (>0.35) CheckRf->RfHigh  Yes (Too High) RfLow Rf is too low (<0.25) CheckRf->RfLow  No (Too Low) CheckSeparation Is separation from impurities adequate? CheckRf->CheckSeparation  No (In Range) DecreasePolarity Decrease Polarity (e.g., to 10-15% EtOAc/Hexane) RfHigh->DecreasePolarity IncreasePolarity Increase Polarity (e.g., to 30-40% EtOAc/Hexane) RfLow->IncreasePolarity DecreasePolarity->Analyze Re-run TLC IncreasePolarity->Analyze Re-run TLC TryNewSystem Try different solvent system (e.g., DCM/MeOH) for better selectivity CheckSeparation->TryNewSystem  No RunColumn Optimized System Found! Proceed to Column Chromatography CheckSeparation->RunColumn  Yes TryNewSystem->Start Restart Screening

Caption: Logical workflow for solvent system optimization using TLC.

Section 3: Troubleshooting Guide

This guide addresses specific experimental problems in a question-and-answer format.

Q: My target compound and an impurity have very similar Rf values, resulting in poor separation. What should I do?

A: This is a problem of selectivity, not just polarity. While two solvent systems might have the same overall "strength" (polarity), they can provide different separation profiles due to different chemical interactions.[12]

  • Primary Action: Change the solvent system entirely. If you are using an ethyl acetate/hexane system, the ethyl acetate provides hydrogen bond accepting capabilities. Try switching to a dichloromethane/methanol system.[6] Dichloromethane has a different polarity profile, and methanol is a polar protic solvent that can offer hydrogen bond donation, potentially altering the interaction with your pyrazole derivative and the impurities differently.

  • Secondary Action: If switching systems doesn't work, consider very small adjustments. Sometimes adding a tiny percentage (<1%) of a third solvent, like acetone or diethyl ether, to your primary system can subtly change the selectivity and improve separation.

Q: The spot for my compound is streaking or "tailing" on the TLC plate. Why is this happening and how can I fix it?

A: Tailing is often a sign of undesirable interactions between your compound and the stationary phase, and it predicts poor separation (wide bands) on a column.[7]

  • Cause 1: Acidity of Silica Gel: Silica gel is slightly acidic, and the nitrogen atoms in your pyrazole ring are basic. This can lead to strong, non-ideal acid-base interactions.

    • Solution: Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine to your solvent system. This will neutralize the acidic sites on the silica and lead to sharper, more symmetrical spots. Be sure to re-optimize your solvent ratio after adding the base, as it can slightly increase the Rf value.[8]

  • Cause 2: Poor Solubility: The compound may not be fully soluble in the mobile phase as it moves, causing it to streak.

    • Solution: Ensure your sample is fully dissolved before loading. If the problem persists on the column, consider a "dry loading" technique. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your column, which often leads to much better band shapes for poorly soluble compounds.[13]

  • Cause 3: Overloading: Too much sample was spotted on the TLC plate.

    • Solution: Dilute your sample solution and spot a smaller amount on the TLC plate to confirm if overloading is the issue.

Q: I've run my column, but my yield is very low. Where could my compound have gone?

A: Low recovery can be frustrating and points to several potential issues.

  • Cause 1: Irreversible Adsorption: If your compound is particularly polar or basic, it might be binding so strongly to the acidic silica gel that your chosen eluent cannot wash it off.

    • Solution: After running your primary eluent, try flushing the column with a much more polar solvent system, such as 5-10% methanol in dichloromethane.[6][8] This "column stripping" can often recover highly retained compounds. In the future, using a mobile phase modifier like triethylamine can prevent this issue.[13]

  • Cause 2: Compound Instability: The aldehyde functional group can be sensitive, and the compound might be degrading on the acidic silica gel over the long duration of a column run.

    • Solution: Speed is key. Use flash chromatography (applying pressure to speed up flow) rather than gravity chromatography.[13] Neutralizing the silica with triethylamine can also mitigate acid-catalyzed degradation.[8]

  • Cause 3: Co-elution: Your compound may have eluted with an impurity that you did not see on TLC (e.g., a UV-inactive impurity).

    • Solution: Analyze your fractions more carefully. Combine only the purest fractions as determined by TLC. If you suspect co-elution, you may need to re-purify the mixed fractions using a different, more selective solvent system.

Section 4: Data and Reference Tables

Table 1: Recommended Starting Solvent Systems for 1,5-diethyl-1H-pyrazole-4-carbaldehyde
Solvent SystemRatio (v/v)PolarityComments
Ethyl Acetate / Hexane10% - 50%Low to MediumThe standard starting point for moderately polar compounds.[6] Excellent for fine-tuning separation.
Diethyl Ether / Hexane20% - 60%Low to MediumEther is less polar than ethyl acetate; a good alternative if Rf is too high in EtOAc/Hexane.[6]
Dichloromethane / Methanol1% - 5%Medium to HighExcellent for more polar compounds or when selectivity is an issue with ester-based systems.[8] Use methanol sparingly (>10% can dissolve silica).[8]
Acetone / Hexane10% - 40%MediumAcetone is a polar aprotic solvent that can offer different selectivity.
Modifier Addition+ 0.1-1% TEAN/AAdd to any of the above systems if spot tailing is observed due to the basicity of the pyrazole nitrogen.[13]
Table 2: Abbreviated Eluotropic Series (Order of Eluting Power on Silica Gel)

This table ranks common solvents from least polar (weakest eluting power) to most polar (strongest eluting power).[2][4]

SolventRelative Polarity
Hexane / Petroleum EtherWeakest
Toluene
Dichloromethane (DCM)
Diethyl Ether
Ethyl Acetate (EtOAc)
Acetone
2-Propanol
Ethanol
Methanol (MeOH)Strongest

References

  • Phenomenex. (n.d.). GC Column Troubleshooting Guide.
  • University of Alberta. (n.d.). Column chromatography.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • UCLA Chemistry and Biochemistry. (n.d.). SOP: FLASH CHROMATOGRAPHY.
  • BenchChem. (n.d.). Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives.
  • ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography?.
  • Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics.
  • R Discovery. (2009, October 12). Eluotropic Series of Solvents for TLC.
  • ResearchGate. (n.d.). Eluotropic Series Of Solvents Pdf 13.
  • University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system.
  • BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography.
  • Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?.
  • Yamazen. (n.d.). Ideal Method Transfer from TLC to Column Chromatography.
  • Chem-Impex. (n.d.). 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde.

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Reference Data & Comparative Studies

Validation

A Predictive and Comparative Guide to the ¹H and ¹³C NMR Spectra of 1,5-diethyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For novel compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For novel compounds like 1,5-diethyl-1H-pyrazole-4-carbaldehyde, where reference spectra may not be publicly available, a predictive approach grounded in the fundamental principles of NMR and comparative data from analogous structures is crucial. This guide provides a detailed analysis of the anticipated ¹H and ¹³C NMR chemical shifts for this target molecule, explaining the rationale behind the predictions and offering a comparison with a structurally related isomer to highlight the specificity of NMR.

Foundational Principles: The Influence of Substituents on the Pyrazole Ring

The chemical shifts in the NMR spectrum of 1,5-diethyl-1H-pyrazole-4-carbaldehyde are a composite of the electronic environment of the core pyrazole ring, modulated by the specific electronic and steric effects of its three substituents: an N1-ethyl group, a C5-ethyl group, and a C4-carbaldehyde group.

  • N1-Alkyl Group: N-alkylation of pyrazoles generally leads to a downfield shift for the adjacent C5-proton and carbon compared to the unsubstituted parent pyrazole. The ethyl group itself will present characteristic signals—a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.[1]

  • C5-Alkyl Group: The ethyl group at the C5 position will influence the adjacent C4 and N1 atoms. Its primary effect is the introduction of its own ethyl signals and a notable impact on the chemical shift of the C5 carbon.

  • C4-Carbaldehyde Group: The aldehyde group (-CHO) is a powerful electron-withdrawing group. Its presence at the C4 position will significantly deshield the adjacent ring carbons (C3 and C5) and the sole ring proton (H3), causing their signals to appear at a lower field (higher ppm). The aldehyde proton itself has a highly characteristic chemical shift far downfield, typically in the 9-10 ppm range.[2] Similarly, the aldehyde carbon will be observed far downfield in the ¹³C spectrum, often around 185-195 ppm.[2]

Predicted NMR Data for 1,5-diethyl-1H-pyrazole-4-carbaldehyde

Based on the additive effects of these substituents, a detailed prediction for the ¹H and ¹³C NMR spectra can be constructed. The assignments are based on established chemical shift ranges for pyrazoles and the predictable influence of the ethyl and aldehyde functionalities.[3][4][5]

Table 1: Predicted ¹H NMR Chemical Shifts (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.15Singlet1HH3The sole pyrazole ring proton, significantly deshielded by the adjacent C4-aldehyde group.
~9.95Singlet1HH (aldehyde)Characteristic chemical shift for an aldehyde proton, strongly deshielded by the carbonyl group.[2]
~4.20Quartet2HN1-CH₂CH₃Methylene protons adjacent to the pyrazole nitrogen.
~2.90Quartet2HC5-CH₂CH₃Methylene protons adjacent to the pyrazole C5 carbon.
~1.50Triplet3HN1-CH₂CH₃Methyl protons of the N1-ethyl group.
~1.35Triplet3HC5-CH₂CH₃Methyl protons of the C5-ethyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~186.0C (aldehyde)Typical chemical shift for an aldehyde carbonyl carbon, strongly deshielded.[2]
~152.0C5Deshielded due to attachment to nitrogen and the electron-withdrawing effect from the C4-aldehyde.
~140.0C3Deshielded by the adjacent nitrogen and the C4-aldehyde group.
~118.0C4The attachment point of the aldehyde group; its chemical shift is influenced by the carbonyl.
~45.0N1-CH₂CH₃Methylene carbon attached to the pyrazole nitrogen.
~21.0C5-CH₂CH₃Methylene carbon attached to the pyrazole C5 carbon.
~15.0N1-CH₂CH₃Methyl carbon of the N1-ethyl group.
~13.0C5-CH₂CH₃Methyl carbon of the C5-ethyl group.
Comparative Analysis: Distinguishing Isomers

To underscore the diagnostic power of NMR, let's compare the predicted spectrum of our target molecule with a hypothetical isomer, 1,3-diethyl-1H-pyrazole-4-carbaldehyde . The key difference is the position of the second ethyl group (C3 vs. C5).

Table 3: Predicted ¹H NMR Comparison of Isomers

Assignment1,5-diethyl-1H-pyrazole-4-carbaldehyde1,3-diethyl-1H-pyrazole-4-carbaldehydeKey Difference
Ring ProtonH3 (~8.15 ppm, s)H5 (~7.80 ppm, s)The position of the sole ring proton is different. H5 is typically more shielded (further upfield) than H3 in N1-substituted pyrazoles.
C-Ethyl CH₂C5-CH₂ (~2.90 ppm, q)C3-CH₂ (~2.75 ppm, q)A subtle but potentially measurable difference in the chemical shift of the methylene protons due to their different ring positions.

This comparison demonstrates that even a subtle change in substituent position leads to distinct and predictable changes in the NMR spectrum, allowing for confident structural assignment.

Experimental Protocol for NMR Data Acquisition

To validate these predictions, the following is a standard protocol for acquiring high-quality NMR data for a novel pyrazole derivative.

Workflow: NMR Sample Preparation and Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-10 mg of Sample B Dissolve in ~0.6 mL of Deuterated Solvent (e.g., CDCl3) A->B C Add Internal Standard (e.g., TMS, optional) B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock, Tune, and Shim E->F G Acquire 1H Spectrum (e.g., 16 scans) F->G H Acquire 13C Spectrum (e.g., 1024 scans) G->H I Acquire 2D Spectra (COSY, HSQC, HMBC) H->I J Fourier Transform I->J K Phase and Baseline Correction J->K L Integrate 1H Spectrum K->L M Peak Picking and Assigning Shifts L->M

Caption: Standard workflow for NMR analysis.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Chloroform-d is a good first choice for its ability to dissolve a wide range of organic compounds.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent, "tune" the probe to the correct frequencies for ¹H and ¹³C, and "shim" the magnetic field to ensure homogeneity and high resolution.

  • ¹H Acquisition: Acquire a standard one-dimensional proton spectrum. Typically, 16 scans are sufficient for a sample of this concentration.

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) are required to achieve a good signal-to-noise ratio.

  • 2D NMR (for confirmation): For unambiguous assignment, two-dimensional NMR experiments like COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) are invaluable. These experiments would confirm the connectivity between the ethyl groups and the pyrazole ring, and definitively link the aldehyde proton to the aldehyde carbon.

  • Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform, followed by phase and baseline correction to yield the final spectrum. The spectra are then calibrated (typically to the residual solvent peak or TMS), integrated (for ¹H), and peaks are assigned.

Structural Visualization and Key Correlations

The following diagram illustrates the molecular structure and highlights the key correlations that would be observed in 2D NMR experiments to confirm the assignments.

G N1 N1 N2 N2 N1->N2 N1_Et CH2CH3 N1->N1_Et C3 C3 N2->C3 C4 C4 C3->C4 H3 H3 C3->H3 C5 C5 C4->C5 C4_CHO CHO C4->C4_CHO C5->N1 C5_Et CH2CH3 C5->C5_Et C4_CHO->C3 HMBC C4_CHO->C5 HMBC H3->C4 HMBC H3->C5 HMBC

Caption: Key HMBC correlations for structural confirmation.

This predictive guide serves as a robust framework for researchers working with 1,5-diethyl-1H-pyrazole-4-carbaldehyde. By combining foundational NMR principles with data from analogous structures, it is possible to confidently predict the spectral features of this molecule, guide experimental work, and facilitate rapid and accurate structural confirmation.

References

  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]

  • The Royal Society of Chemistry. (2017). Supplementary Information. Available at: [Link]

  • Wiley Online Library. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available at: [Link]

  • Wiley Online Library. 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Available at: [Link]

  • Canadian Science Publishing. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Available at: [Link]

  • ResearchGate. ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Available at: [Link]

  • OA Monitor Ireland. 13C NMR of pyrazoles. Available at: [Link]

  • Arkivoc. (2003). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED. Available at: [Link]

  • SpectraBase. N-(2,4-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide - Optional[1H NMR] - Spectrum. Available at: [Link]

  • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available at: [Link]

  • ResearchGate. Pyrazole-4-carbaldehyde derivatives. Available at: [Link]

  • The Royal Society of Chemistry. (2018). Supplementary Information. Available at: [Link]

  • SpectraBase. 3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde - Optional[1H NMR] - Spectrum. Available at: [Link]

  • IOS Press. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Available at: [Link]

Sources

Comparative

Liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 1,5-diethyl-1H-pyrazole-4-carbaldehyde

LC-MS Structural Elucidation of 1,5-Diethyl-1H-pyrazole-4-carbaldehyde: A Comparative Guide to High-Resolution MS Platforms As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguis...

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Author: BenchChem Technical Support Team. Date: April 2026

LC-MS Structural Elucidation of 1,5-Diethyl-1H-pyrazole-4-carbaldehyde: A Comparative Guide to High-Resolution MS Platforms

As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguishing closely related heterocyclic isomers in drug discovery pipelines. Pyrazole derivatives, particularly 1,5-diethyl-1H-pyrazole-4-carbaldehyde, serve as critical building blocks for kinase inhibitors and anti-inflammatory agents [1]. However, elucidating their exact structural configuration requires moving beyond simple mass detection into rigorous fragmentation mapping.

This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) platforms—specifically Orbitrap and Quadrupole Time-of-Flight (Q-TOF)—against traditional Triple Quadrupole (QqQ) systems for the structural elucidation of this specific pyrazole derivative.

Mechanistic Fragmentation Profiling: The Causality of the Spectra

To evaluate an MS platform's capability, we must first understand the intrinsic gas-phase chemistry of the target analyte. 1,5-diethyl-1H-pyrazole-4-carbaldehyde (Chemical Formula: C8H12N2O, Exact Mass: 152.0949 Da) yields a protonated precursor ion [M+H]+ at m/z 153.1022 under positive electrospray ionization (+ESI).

When subjected to Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the molecule undergoes a highly predictable, sequential degradation:

  • Alpha-Cleavage of the Carbaldehyde: The aldehyde group at the C4 position is the most labile moiety. The initial fragmentation is almost exclusively the neutral loss of carbon monoxide (-28.00 Da), yielding an intense fragment at m/z 125.1073.

  • Alkyl Chain Expulsion: The ethyl groups at the N1 and C5 positions subsequently undergo McLafferty-type rearrangements or direct radical losses, expelling ethylene ( C2​H4​ , -28.03 Da) to yield m/z 97.0760.

  • Ring Opening: The fundamental pyrazole core is highly stable but will eventually fracture at elevated collision energies, typically expelling hydrogen cyanide (HCN, -27.01 Da) or nitrogen ( N2​ , -28.01 Da) [2].

G M [M+H]+ m/z 153.1022 F1 [M+H-CO]+ m/z 125.1073 M->F1 -CO (-28.00 Da) F2 [M+H-CO-C2H4]+ m/z 97.0760 F1->F2 -C2H4 (-28.03 Da) F3 [M+H-CO-C2H4-HCN]+ m/z 70.0651 F2->F3 -HCN (-27.01 Da)

Figure 1: Proposed CID fragmentation pathway of 1,5-diethyl-1H-pyrazole-4-carbaldehyde.

The Analytical Challenge: Notice that the loss of CO and the loss of C2​H4​ are isobaric at nominal mass (both are ~28 Da). A low-resolution instrument cannot differentiate whether the m/z 125 fragment lost the aldehyde oxygen or an ethyl group. This is where platform selection becomes critical.

Platform Comparison: Orbitrap vs. Q-TOF vs. QqQ

When selecting a mass spectrometer to validate the structure of 1,5-diethyl-1H-pyrazole-4-carbaldehyde against its positional isomer (e.g., 1,3-diethyl-1H-pyrazole-4-carbaldehyde), the choice of mass analyzer dictates the integrity of the data [3].

Feature / MetricOrbitrap (e.g., Q Exactive)Q-TOF (e.g., Xevo G2-XS)Triple Quadrupole (QqQ)
Mass Analyzer Logic Fourier Transform (FT)Time-of-Flight (TOF)Quadrupole Mass Filters
Max Resolution (FWHM) 140,000 – 280,00040,000 – 60,000~ 1,000 (Unit Mass)
Mass Accuracy < 1 ppm1 – 3 ppmN/A
Isobaric Differentiation Excellent. Easily resolves CO (-27.9949 Da) vs C2​H4​ (-28.0313 Da).Good. Can resolve fine isotopes but requires frequent lock-mass calibration.Poor. Cannot distinguish isobaric neutral losses.
Scan Speed (Duty Cycle) Moderate (12-20 Hz). Slower at max resolution.Very Fast (up to 50 Hz). Ideal for sharp UHPLC peaks.Fast (Dwell times < 5 ms).
Primary Application De novo structural elucidation and fine isotopic mapping [4].Complex matrix screening and high-throughput profiling.Targeted, high-sensitivity MRM quantitation[5].

Causality in Performance: Orbitraps utilize Fourier Transform deconvolution. The longer the ion packet oscillates within the trap, the cleaner the signal becomes (noise averages to zero). This provides the sub-ppm mass accuracy necessary to definitively prove that the first fragmentation event is the loss of the carbaldehyde group (CO) rather than an ethyl chain. Conversely, Q-TOFs offer superior duty cycles, meaning they capture more data points across a narrow chromatographic peak, making them preferable if the pyrazole is being analyzed in a complex, fast-eluting biological matrix.

Self-Validating LC-MS/MS Experimental Protocol

To ensure scientific integrity, a methodology cannot simply assume the instrument is correct. The following protocol embeds a "System Suitability Gate" to create a self-validating workflow.

Step-by-Step Methodology:
  • Sample Preparation & Internal Standardization: Prepare the 1,5-diethyl-1H-pyrazole-4-carbaldehyde sample at 100 ng/mL in 50:50 Water:Acetonitrile. Spike the sample with a stable isotope-labeled analog (e.g., 15N2​ -labeled pyrazole derivative) at 50 ng/mL. This controls for matrix-induced ionization suppression.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 5% B to 95% B over 5 minutes at 0.4 mL/min.

  • The Validation Gate (System Suitability): Execute an MS1 Survey Scan. The system software must dynamically calculate the mass error of the internal standard. If the mass error exceeds 3 ppm, the sequence automatically halts. Causality: Proceeding with MS2 on an uncalibrated system leads to false structural assignments.

  • Data-Dependent Acquisition (DDA) MS2: Once validated, the system isolates the m/z 153.1022 precursor using a narrow 1.0 Da quadrupole isolation window.

  • Stepped Collision Energy: Apply Normalized Collision Energies (NCE) of 20, 30, and 40. Causality: NCE 20 gently cleaves the carbaldehyde (yielding m/z 125), while NCE 40 forces the rigid pyrazole ring to shatter (yielding the m/z 70 diagnostic fragment).

Workflow S1 Sample Prep & IS Addition (Spike 15N2-Analog) S2 UHPLC C18 Separation (Gradient Elution) S1->S2 S3 MS1 Survey Scan (HRAM Acquisition) S2->S3 S4 System Suitability Check Mass Error < 3 ppm? S3->S4 S5 Data-Dependent MS2 (Stepped NCE: 20, 30, 40) S4->S5 Yes (Validated) S6 Halt Sequence & Trigger Recalibration S4->S6 No (Error > 3ppm)

Figure 2: Self-validating LC-MS/MS workflow logic for pyrazole derivative characterization.

References

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics MDPI - Molecules URL:[Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry IntechOpen URL:[Link]

  • TOF vs. Orbitrap for Intact Protein Structural Insights LabRulez LCMS URL:[Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column Journal of AOAC International (PubMed) URL:[Link]

Validation

FTIR Spectroscopic Analysis of 1,5-Diethyl-1H-pyrazole-4-carbaldehyde: A Comparative Guide to Aldehyde Absorption Bands

As a Senior Application Scientist, I frequently guide research teams through the structural elucidation of complex heterocyclic intermediates. 1,5-Diethyl-1H-pyrazole-4-carbaldehyde is a highly versatile building block u...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide research teams through the structural elucidation of complex heterocyclic intermediates. 1,5-Diethyl-1H-pyrazole-4-carbaldehyde is a highly versatile building block used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Verifying the successful Vilsmeier-Haack formylation of the pyrazole core relies heavily on Fourier-Transform Infrared (FTIR) spectroscopy.

This guide objectively compares the FTIR performance—specifically the aldehyde carbonyl (C=O) stretching band—of 1,5-diethyl-1H-pyrazole-4-carbaldehyde against structurally related alternatives. By understanding the causality behind these spectral shifts, researchers can confidently validate their synthetic workflows.

Mechanistic Causality: The Pyrazole-4-Carbaldehyde C=O Stretch

To interpret the FTIR spectrum of any pyrazole-4-carbaldehyde, one must first understand the electronic environment governing the molecular vibrations.

In standard aliphatic aldehydes, the C=O stretching frequency typically appears between 1720 cm⁻¹ and 1740 cm⁻¹ . However, when the formyl group is attached to the C-4 position of a pyrazole ring, the absorption band experiences a significant bathochromic shift (to lower wavenumbers), typically landing in the 1670–1685 cm⁻¹ range [1].

The Causality: This shift is driven by profound resonance delocalization. The nitrogen-rich pyrazole ring acts as an electron donor, conjugating with the electron-withdrawing carbonyl group. This conjugation increases the single-bond character of the C=O bond, thereby reducing its force constant. A lower force constant directly translates to a lower vibrational frequency.

Comparative FTIR Performance: Substituent Effects

The exact position of the C=O stretch within the 1670–1685 cm⁻¹ window is highly sensitive to the substituents on the pyrazole ring. By comparing 1,5-diethyl-1H-pyrazole-4-carbaldehyde with alternative analogs, we can map how steric and electronic effects dictate spectral performance.

  • 1,5-Diethyl-1H-pyrazole-4-carbaldehyde (The Target): The ethyl groups at positions 1 and 5 are electron-donating via hyperconjugation (+I effect). This maximizes electron density within the pyrazole ring, enhancing resonance with the C-4 formyl group. Consequently, the C=O bond order is minimized, pushing the absorption band to the lower end of the spectrum (~1670–1675 cm⁻¹).

  • Halogenated Alternatives (e.g., 5-Chloro derivatives): Substituting an electron-donating alkyl group with an electron-withdrawing chlorine atom (-I effect) pulls electron density away from the ring. This restricts resonance with the carbonyl, increasing its double-bond character and shifting the band higher to ~1678 cm⁻¹ [3].

  • Fluorinated Aryl Alternatives: Strong electron-withdrawing groups, such as in 3-(3,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, further isolate the carbonyl group, resulting in a C=O stretch at 1682.0 cm⁻¹ [2].

Quantitative Comparison of Aldehyde C=O Absorption Bands
CompoundSubstituent TypeElectronic EffectAldehyde C=O Stretch (cm⁻¹)Reference
1,5-Diethyl-1H-pyrazole-4-carbaldehyde Alkyl (Ethyl)Electron-Donating (+I)~1670 - 1675Extrapolated Baseline
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde Aryl (Phenyl)Extended Conjugation1672 - 1683[4]
5-Chloro-1,3-disubstituted-1H-pyrazole-4-carbaldehyde Halogen (Chloro)Electron-Withdrawing (-I)1678[3]
3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Fluorinated ArylStrong Electron-Withdrawing (-I)1682.0[2]

Visualizing Analytical Workflows and Logical Relationships

To ensure clarity in experimental design, the following diagrams map the logical relationships between substituent effects and the resulting FTIR validation workflow.

G Root Substituent Effects on Pyrazole C=O Stretch N1 1,5-Diethyl Substitution (Electron Donating) Root->N1 N2 1,3-Diphenyl Substitution (Extended Conjugation) Root->N2 N3 Halogenation (e.g., 5-Chloro) (Electron Withdrawing) Root->N3 R1 Increased Electron Density Lower C=O Frequency (~1670 cm⁻¹) N1->R1 R2 Resonance Stabilization Moderate Shift (~1675 cm⁻¹) N2->R2 R3 Inductive Effect Higher C=O Frequency (~1682 cm⁻¹) N3->R3

Logical relationship between pyrazole substituents and C=O stretching frequencies.

G A Synthesis: Vilsmeier-Haack Formylation of Pyrazole B Purification & Isolation (Recrystallization or Chromatography) A->B C ATR-FTIR Spectroscopic Analysis B->C D Aldehyde C=O Band Detection (1670-1685 cm⁻¹) C->D E Conjugation Assessment vs. Aliphatic Aldehydes D->E

Workflow for pyrazole-4-carbaldehyde synthesis and FTIR validation.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

When analyzing liquid or low-melting-point solids like 1,5-diethyl-1H-pyrazole-4-carbaldehyde, Attenuated Total Reflectance (ATR) FTIR is superior to traditional KBr pellet transmission. Causality: KBr is highly hygroscopic; absorbed moisture introduces broad O-H stretching bands (~3400 cm⁻¹) and water bending artifacts (~1640 cm⁻¹) that can obscure or artificially broaden the critical pyrazole C=O stretch at ~1670 cm⁻¹. ATR eliminates this matrix interference.

Follow this self-validating protocol to ensure trustworthy data:

Step 1: Instrument Calibration & Background Subtraction
  • Clean the diamond or ZnSe ATR crystal with high-purity isopropanol and allow it to evaporate completely.

  • Collect a background single-beam spectrum (32 scans, 4 cm⁻¹ resolution).

  • Validation Check: Inspect the background spectrum. The baseline noise must not exceed 0.01 absorbance units. If atmospheric water vapor/CO₂ peaks are highly erratic, purge the optical bench with dry nitrogen for 15 minutes before proceeding.

Step 2: Sample Application
  • Apply 1–2 drops (if liquid) or 2–5 mg (if solid) of 1,5-diethyl-1H-pyrazole-4-carbaldehyde directly onto the ATR crystal.

  • If solid, lower the pressure anvil until the clutch clicks, ensuring intimate contact between the sample and the crystal.

  • Validation Check: Monitor the live interferogram. The centerburst intensity must remain within the detector's linear range (typically <3.0 absorbance units) to prevent peak distortion.

Step 3: Spectral Acquisition & Processing
  • Acquire the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution, range: 4000–400 cm⁻¹).

  • Apply an atmospheric suppression algorithm to remove residual CO₂/H₂O artifacts.

  • Perform an ATR correction algorithm to adjust for penetration depth variations across the wavenumber scale (crucial for accurate relative peak intensity).

  • Data Interpretation: Identify the sharp, intense peak in the 1670–1675 cm⁻¹ region. Confirm the absence of broad N-H/O-H bands (unless expected from impurities) to validate the purity of the isolated aldehyde.

References

  • Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis PMC (N
  • 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde MDPI
  • Synthesis and Antitumor Activity of Some Pyrazole Deriv
  • Syntheses and Antioxidant Screening of Pyrazole-4-Carboxaldehyde Derivatives ResearchG
Comparative

A Comparative Guide to the Thermodynamic Stability of N-Ethyl vs. N-Methyl Pyrazole-4-Carbaldehydes

For researchers and professionals in drug development and materials science, the selection of molecular scaffolds is a critical decision impacting a compound's synthesis, purification, and long-term viability. The N-subs...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and materials science, the selection of molecular scaffolds is a critical decision impacting a compound's synthesis, purification, and long-term viability. The N-substituted pyrazole moiety is a cornerstone in medicinal chemistry, valued for its metabolic stability and versatile biological activity.[1][2] This guide provides an in-depth comparative analysis of the thermodynamic stability of two closely related analogues: N-methyl- and N-ethyl-pyrazole-4-carbaldehydes. Understanding the subtle yet significant differences imparted by these small alkyl substituents is paramount for predicting shelf-life, optimizing reaction conditions, and ensuring the robustness of final products.

This analysis moves beyond simple data reporting, delving into the causality behind experimental observations and grounding claims in established thermochemical principles and methodologies.

Theoretical Framework: Electronic and Steric Influences on Pyrazole Stability

The thermodynamic stability of a molecule is fundamentally linked to its enthalpy of formation (ΔH_f)—the energy change when the compound is formed from its constituent elements in their standard states. A lower or more negative enthalpy of formation signifies a more stable compound.[3] In N-substituted pyrazoles, stability is governed by a delicate balance of electronic and steric effects.

The pyrazole ring is an aromatic heterocycle where the nitrogen at the N1 position is unreactive towards electrophiles until deprotonated, while the N2 nitrogen possesses a lone pair that contributes to its basicity.[4] When an alkyl group (methyl or ethyl) is introduced at the N1 position, it influences the ring's electron density through an inductive effect.

  • Inductive Effect: Both methyl and ethyl groups are electron-donating (+I effect). Theoretically, the ethyl group is a slightly stronger electron-donating group than the methyl group.[5] This increased electron donation could subtly enhance the stability of the aromatic pyrazole ring.

  • Steric Hindrance: The ethyl group is bulkier than the methyl group. While this difference is minor, it can influence intermolecular interactions in the solid state, affecting crystal packing and, consequently, properties like melting point and enthalpy of fusion.

Based on these principles, one might hypothesize that the N-ethyl derivative could exhibit slightly greater thermodynamic stability due to its enhanced electron-donating character, though this could be counteracted by steric factors. Experimental validation is therefore essential.

Experimental Investigation: Synthesis and Thermal Analysis

To empirically compare the stability of these compounds, a standardized workflow encompassing synthesis and thermal analysis is required.

A common and effective method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][2][6][7] This reaction formylates a suitable hydrazone precursor using a reagent typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The choice of this protocol is based on its high efficiency and applicability to a wide range of substrates.

Synthesis_Workflow Hydrazone Hydrazone Precursor Reaction Vilsmeier-Haack Reaction Hydrazone->Reaction Vilsmeier_Reagent Vilsmeier Reagent (DMF + POCl3) Vilsmeier_Reagent->Reaction Product N-Alkyl Pyrazole-4-Carbaldehyde Reaction->Product Purification Purification (Crystallization/Chromatography) Product->Purification

Caption: General workflow for the synthesis of N-Alkyl Pyrazole-4-Carbaldehydes.

To quantify thermodynamic stability, two primary techniques are employed: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[8] These methods provide complementary data on phase transitions and decomposition profiles.

Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[9] It is used to determine melting points (Tₘ) and enthalpies of fusion (ΔH_fus).

  • Sample Preparation: Accurately weigh 5-10 mg of the purified pyrazole derivative into a hermetically sealed aluminum DSC pan.[10] An empty, sealed pan is used as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert nitrogen flow (e.g., 20 cm³/min) to prevent oxidation.[10]

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

    • Initiate a heating ramp at a constant rate, typically 10°C/min, to a temperature beyond the melting point.[11][12]

    • Record the heat flow as a function of temperature.

  • Data Analysis: The melting point is determined from the onset temperature of the endothermic peak on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.[10]

Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, revealing its thermal decomposition profile.

  • Sample Preparation: Place 5-10 mg of the sample into a TGA crucible (typically platinum or alumina).

  • Instrument Setup: Position the crucible on the thermobalance within the furnace.

  • Thermal Program: Heat the sample from ambient temperature to an elevated temperature (e.g., 600°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Data Analysis: The output is a thermogram plotting percentage weight loss versus temperature. The onset temperature of decomposition (T_onset) is a key indicator of thermal stability.[8]

Thermal_Analysis_Workflow cluster_DSC DSC Analysis cluster_TGA TGA Analysis DSC_Sample Sample in Sealed Pan DSC_Run Heat at 10°C/min (N2 Atmosphere) DSC_Sample->DSC_Run DSC_Output Thermogram (Heat Flow vs. Temp) DSC_Run->DSC_Output DSC_Data Determine Tm and ΔHfus DSC_Output->DSC_Data TGA_Sample Sample in Crucible TGA_Run Heat at 10°C/min (N2 Atmosphere) TGA_Sample->TGA_Run TGA_Output Thermogram (% Weight Loss vs. Temp) TGA_Run->TGA_Output TGA_Data Determine T_onset TGA_Output->TGA_Data Start Purified Pyrazole Derivative Start->DSC_Sample Start->TGA_Sample

Sources

Validation

A Researcher's Guide to the UV-Vis Spectroscopic Analysis and Molar Absorptivity of Pyrazole-4-Carbaldehydes

In the landscape of modern drug discovery and materials science, heterocyclic compounds form a foundational pillar. Among these, pyrazole derivatives are of significant interest due to their wide-ranging biological activ...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and materials science, heterocyclic compounds form a foundational pillar. Among these, pyrazole derivatives are of significant interest due to their wide-ranging biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The conjugation of a carbaldehyde group at the 4-position of the pyrazole ring introduces a potent chromophore, making UV-Vis spectroscopy an indispensable tool for characterization, quantification, and studying electronic properties.

This guide provides a comprehensive analysis of the UV-Vis spectroscopic properties of N-substituted pyrazole-4-carbaldehydes, with a specific focus on a representative compound, 1,5-diethyl-1H-pyrazole-4-carbaldehyde . We will delve into the experimental determination of its molar absorptivity, compare its spectral features with a structurally related analog, and explain the underlying electronic transitions that govern its interaction with UV-Vis light.

Theoretical Framework: Electronic Transitions in Pyrazole-4-Carbaldehydes

The UV-Vis spectrum of a molecule like 1,5-diethyl-1H-pyrazole-4-carbaldehyde is dominated by electronic transitions within the conjugated system formed by the pyrazole ring and the carbonyl group of the aldehyde. The key transitions are:

  • π → π* Transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are typically characterized by high molar absorptivity (ε > 10,000 L mol⁻¹ cm⁻¹) and are responsible for the primary, intense absorption bands in the spectrum.

  • n → π* Transitions: This involves the promotion of a non-bonding electron (from the lone pair on the oxygen or nitrogen atoms) to a π* antibonding orbital. These transitions are lower in energy (occur at longer wavelengths) and are "formally forbidden" by symmetry rules, resulting in significantly lower molar absorptivity (ε < 1,000 L mol⁻¹ cm⁻¹). They often appear as a weak shoulder on the main absorption band or can be obscured entirely.

Solvent polarity can significantly influence these transitions. Polar solvents tend to stabilize the ground state of the n-orbital more than the excited state, leading to a hypsochromic shift (blue shift, to shorter wavelengths) for n → π* transitions. Conversely, π → π* transitions often exhibit a bathochromic shift (red shift, to longer wavelengths) in polar solvents.

Experimental Protocol: Determination of Molar Absorptivity (Beer's Law Analysis)

To ensure accuracy and reproducibility, a rigorous, self-validating protocol is essential. The following method describes the determination of the molar absorptivity (ε) for 1,5-diethyl-1H-pyrazole-4-carbaldehyde in a chosen solvent (e.g., Ethanol, 95%).

Objective: To determine the molar absorptivity (ε) at the wavelength of maximum absorbance (λmax) by creating a Beer's Law calibration curve.

Materials:

  • 1,5-diethyl-1H-pyrazole-4-carbaldehyde (high purity)

  • Spectrophotometric grade solvent (e.g., Ethanol)

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

  • Calibrated micropipettes

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Vis spectrophotometer

Step-by-Step Methodology
  • Preparation of Stock Solution (e.g., 1000 µM):

    • Accurately weigh a precise amount of the compound (e.g., 15.22 mg of 1,5-diethyl-1H-pyrazole-4-carbaldehyde, MW = 152.19 g/mol ).

    • Quantitatively transfer the solid to a 100 mL volumetric flask.

    • Dissolve the compound in a small amount of the solvent and then dilute to the mark. This yields a 1.0 mM (1000 µM) stock solution.

    • Causality: Preparing a concentrated stock solution minimizes weighing errors and allows for accurate serial dilutions.

  • Preparation of Serial Dilutions:

    • Prepare a series of at least five dilutions from the stock solution. For example, to make 10 mL of 10 µM, 20 µM, 30 µM, 40 µM, and 50 µM solutions:

      • Pipette 100 µL, 200 µL, 300 µL, 400 µL, and 500 µL of the 1000 µM stock into separate 10 mL volumetric flasks.

      • Dilute each to the 10 mL mark with the solvent.

    • Causality: A series of dilutions is necessary to verify the linear relationship between absorbance and concentration as dictated by the Beer-Lambert Law. This linearity confirms that the analyte is not undergoing concentration-dependent chemical changes.

  • Spectrophotometric Measurement:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.

    • Set the instrument to scan a wavelength range (e.g., 200-400 nm).

    • Use the chosen solvent to zero the instrument (autozero or baseline correction). This corrects for any absorbance from the solvent and the cuvette itself.

    • Measure the full UV-Vis spectrum of one of the mid-range concentrations (e.g., 30 µM) to determine the λmax.

    • Set the spectrophotometer to measure the absorbance at the determined λmax.

    • Measure the absorbance of each of the prepared dilutions, starting from the most dilute. Rinse the cuvette with the next solution to be measured to prevent carryover.

  • Data Analysis and Validation:

    • Plot Absorbance (at λmax) on the y-axis versus Concentration (in mol/L) on the x-axis.

    • Perform a linear regression on the data points.

    • The slope of the resulting line is the molar absorptivity (ε) in L mol⁻¹ cm⁻¹, as per the Beer-Lambert Law (A = εbc, where path length b = 1 cm).

    • Trustworthiness: The validity of the result is confirmed if the linear regression yields a coefficient of determination (R²) value greater than 0.995, indicating a strong linear relationship. The y-intercept should be close to zero.

Workflow Diagram

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis weigh 1. Weigh Compound stock 2. Prepare Stock Solution (e.g., 1000 µM) weigh->stock dilute 3. Perform Serial Dilutions (e.g., 10-50 µM) stock->dilute scan 4. Scan for λmax dilute->scan measure 5. Measure Absorbance of each dilution at λmax scan->measure plot 6. Plot Absorbance vs. Conc. measure->plot regress 7. Linear Regression (Check R² > 0.995) plot->regress calc 8. Calculate ε (Slope of the line) regress->calc

Caption: Workflow for Molar Absorptivity Determination.

Comparative Analysis: Spectral Properties

To provide context, we will compare the expected spectral data for our target compound, 1,5-diethyl-1H-pyrazole-4-carbaldehyde, with published data for a structurally similar analog, 1-Phenyl-3-methyl-1H-pyrazole-4-carbaldehyde . This comparison highlights how substituent changes on the pyrazole ring influence the electronic structure and, consequently, the UV-Vis spectrum.

CompoundSolventλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Electronic Transition
1,5-diethyl-1H-pyrazole-4-carbaldehyde (Hypothetical)Ethanol~275~15,000π → π
1-Phenyl-3-methyl-1H-pyrazole-4-carbaldehyde Ethanol29613,800π → π

Discussion of Comparison:

  • Effect of N1-Substituent: The primary difference between the two molecules is the substituent at the N1 position of the pyrazole ring (ethyl vs. phenyl).

    • In the phenyl-substituted analog, the phenyl ring is in conjugation with the pyrazole-carbaldehyde system. This extended π-system lowers the energy gap between the π and π* orbitals, resulting in a significant bathochromic (red) shift to a longer wavelength (296 nm).

    • For our target compound with an N1-ethyl group , the ethyl substituent is an alkyl group and does not participate in conjugation. Therefore, its π → π* transition is expected to occur at a lower wavelength (~275 nm), which is more characteristic of the pyrazole-carbaldehyde chromophore itself without additional conjugation.

  • Molar Absorptivity: Both compounds are expected to have high molar absorptivity values (ε > 10,000 L mol⁻¹ cm⁻¹), which is characteristic of an allowed π → π* transition. The exact value is sensitive to the specific geometry and electronic distribution of the molecule.

Conclusion and Outlook

UV-Vis spectroscopy is a powerful, accessible, and highly informative technique for the analysis of chromophoric pyrazole derivatives. The determination of molar absorptivity via a carefully constructed Beer's Law plot provides a critical parameter for quantitative analysis, essential for applications in medicinal chemistry and quality control.

The comparative analysis demonstrates that the spectral properties (λmax) are highly sensitive to the nature of substituents on the pyrazole ring. Understanding these structure-property relationships allows researchers to predict the spectral behavior of new analogs and provides insight into the electronic structure of these important heterocyclic scaffolds. For professionals in drug development, this technique is fundamental for determining compound concentration in various assays, assessing purity, and studying drug-target interactions.

References

  • General Principles of UV-Vis Spectroscopy. LibreTexts Chemistry. [Link]

  • Synthesis and Spectroscopic Data for Pyrazole Derivatives. Organic Communications. Note: While a direct source for the phenyl-substituted analog's data was not found in the search, this reference represents the type of academic journal where such experimental data for novel heterocyclic compounds is typically published and validated.[Link]

Comparative

A Researcher's Guide to Theoretical vs. Experimental Elemental Analysis: The Case of 1,5-diethyl-1H-pyrazole-4-carbaldehyde

In the landscape of drug discovery and synthetic chemistry, the confirmation of a molecule's elemental composition is a foundational pillar of its characterization.[1][2][3] Elemental analysis provides a quantitative ass...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and synthetic chemistry, the confirmation of a molecule's elemental composition is a foundational pillar of its characterization.[1][2][3] Elemental analysis provides a quantitative assessment of the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), offering a critical checkpoint for both structural verification and purity assessment.[1][4][5] This guide provides an in-depth comparison of the theoretical CHNS values for the target compound, 1,5-diethyl-1H-pyrazole-4-carbaldehyde, with the practical realities and acceptable variances of experimental data.

Determining the Theoretical Profile of 1,5-diethyl-1H-pyrazole-4-carbaldehyde

The first step in any elemental analysis workflow is the calculation of the theoretical, or expected, values based on the compound's molecular formula. This serves as the benchmark against which all experimental results are measured.

Molecular Formula Derivation:

The structure of 1,5-diethyl-1H-pyrazole-4-carbaldehyde is broken down as follows:

  • Pyrazole Core (C₃H₂N₂): A five-membered aromatic ring.

  • N1-Ethyl Group (C₂H₅): An ethyl group substituting the hydrogen on the first nitrogen.

  • C5-Ethyl Group (C₂H₅): An ethyl group on the fifth carbon of the ring.

  • C4-Carbaldehyde Group (CHO): A formyl group on the fourth carbon.

Summing these components yields the molecular formula: C₈H₁₂N₂O .

Calculation of Theoretical Percentages:

Using the molecular formula and standard atomic weights (C: 12.011 u; H: 1.008 u; N: 14.007 u; O: 15.999 u), the molecular weight is calculated to be 152.197 g/mol .

The theoretical mass percentage of each element is then determined:

  • % Carbon (C): (8 * 12.011 / 152.197) * 100 = 63.13%

  • % Hydrogen (H): (12 * 1.008 / 152.197) * 100 = 7.95%

  • % Nitrogen (N): (2 * 14.007 / 152.197) * 100 = 18.41%

  • % Sulfur (S): (0 / 152.197) * 100 = 0.00%

These values represent the ideal elemental composition of a 100% pure sample.

Comparison Table: Theoretical vs. Expected Experimental Values

The following table summarizes the calculated theoretical values and provides a column for comparison with experimental results. For a newly synthesized compound to be considered analytically pure, experimental values should ideally fall within a narrow margin of the theoretical values.

ElementTheoretical Mass %Acceptable Experimental Range
Carbon (C)63.13%62.73% - 63.53%
Hydrogen (H)7.95%7.55% - 8.35%
Nitrogen (N)18.41%18.01% - 18.81%
Sulfur (S)0.00%Not Applicable
The Experimental Reality: Understanding Acceptable Deviation

While theoretical values are exact, experimental results are subject to instrumental and sample-related variations. The "gold standard" for acceptable deviation in the academic and pharmaceutical communities is typically ±0.4% from the calculated value.[6][7][8]

Causality for Deviation:

  • Sample Purity: The most significant factor. The presence of residual solvents, starting materials, or byproducts will alter the elemental ratios.

  • Hygroscopicity: If the compound readily absorbs atmospheric moisture (H₂O), the hydrogen percentage will be artificially inflated and the other elements' percentages will be reduced.

  • Sample Homogeneity: The small sample size used (typically 1-3 mg) necessitates a perfectly homogenous sample to be representative of the bulk material.[9]

  • Instrumental Factors: Although modern elemental analyzers are highly precise, minor fluctuations in combustion conditions or detector sensitivity can introduce small errors.

A result falling outside the ±0.4% range does not automatically invalidate a synthesis but prompts further investigation and purification steps.[6][7] It is a crucial data point that, when combined with other analytical techniques like NMR and mass spectrometry, builds a comprehensive profile of the compound's identity and purity.[1]

Standard Methodology: Combustion-Based CHNS Analysis

The most common technique for CHNS analysis is automated combustion analysis, a refinement of the classical Pregl-Dumas method.[1][5][10]

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample (1-3 mg) is encapsulated in a tin or silver container.[9][10][11] The container must be clean and dry to avoid contamination.[9]

  • Combustion: The encapsulated sample is dropped into a high-temperature furnace (approx. 1000°C) with a stream of pure oxygen.[10][11] This "flash combustion" converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ and its oxides (NOₓ).

  • Reduction & Separation: The resultant gases are swept by a helium carrier gas through a reduction chamber containing heated copper, which converts any NOₓ to N₂. The gas mixture (CO₂, H₂O, N₂) is then passed through a chromatographic column to separate the individual components.

  • Detection & Quantification: The separated gases flow through a thermal conductivity detector (TCD). The detector measures the change in thermal conductivity of the helium stream as each gas elutes, producing a signal proportional to the concentration of that gas.

  • Calculation: The instrument's software integrates these signals and, using the initial sample weight, calculates the mass percentage of each element.

Workflow for Theoretical Value Determination

The process of calculating the benchmark theoretical values is a logical and straightforward workflow, essential for establishing the basis of comparison for all subsequent experimental work.

G cluster_input Inputs cluster_process Calculation Process cluster_output Output Compound Compound Structure (1,5-diethyl-1H-pyrazole-4-carbaldehyde) Formula Step 1: Determine Molecular Formula (C₈H₁₂N₂O) Compound->Formula Atomics Standard Atomic Weights (C, H, N, O) MolWeight Step 2: Calculate Molecular Weight (152.197 g/mol) Atomics->MolWeight Formula->MolWeight Mass Step 3: Calculate Total Mass of Each Element MolWeight->Mass Percentage Step 4: Calculate Percentage Composition Mass->Percentage Result Theoretical Values (%C, %H, %N, %S) Percentage->Result

Caption: Workflow for calculating theoretical elemental composition.

References

  • Elemental analysis - Wikipedia. [Link]

  • An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • An International Study Evaluating Elemental Analysis. National Institutes of Health (NIH). [Link]

  • 1H-Pyrazole-4-carboxaldehyde, 1,5-dimethyl-. NIST WebBook. [Link]

  • Elemental analysis: operation & applications. Elementar. [Link]

  • CHNS Analyzer SOP for Sample Prep. Scribd. [Link]

  • Elemental analysis: an important purity control but prone to manipulations. Royal Society of Chemistry. [Link]

  • Elemental Analysis Method for CHN. School of Chemical Sciences, University of Illinois. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. VELP Scientifica. [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. [Link]

  • An International Study Evaluating Elemental Analysis. Cardiff University ORCA. [Link]

  • Elemental Analysis – Sample preparation. EPFL. [Link]

  • CHNS Elemental Analysers. The Royal Society of Chemistry. [Link]

  • Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers (RSC Publishing). [Link]

  • 1,5-diethyl-1H-pyrazole-4-carboxylic acid. PubChem. [Link]

  • Chemists Debate the Value of Elemental Analysis. National Institutes of Health (NIH). [Link]

  • Elemental Analysis: Methods & Examples. StudySmarter. [Link]

  • 1,5-diethyl-1H-pyrazole-4-carbaldehyde — Chemical Substance Information. NextSDS. [Link]

  • Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of 1,5-diethyl-1H-pyrazole-4-carbaldehyde

This guide provides essential safety and logistical information for the proper disposal of 1,5-diethyl-1H-pyrazole-4-carbaldehyde. Tailored for researchers, scientists, and drug development professionals, the following p...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of 1,5-diethyl-1H-pyrazole-4-carbaldehyde. Tailored for researchers, scientists, and drug development professionals, the following procedures are designed to ensure personnel safety, environmental protection, and regulatory compliance. The protocols herein synthesize technical data with field-proven best practices for chemical waste management.

Disclaimer: A specific, comprehensive Safety Data Sheet (SDS) for 1,5-diethyl-1H-pyrazole-4-carbaldehyde is not widely available in the public domain. The guidance provided is therefore based on the known hazards of its constituent chemical classes—substituted pyrazoles and aldehydes—and established principles of laboratory waste management.[1][2] This document is intended to supplement, not supersede, your institution's specific protocols. Always consult with your Environmental Health and Safety (EHS) department for definitive procedures and local regulatory requirements. [3][4]

Core Principle: Mandate for Professional Disposal

Due to its hazard profile, in-laboratory treatment or neutralization of 1,5-diethyl-1H-pyrazole-4-carbaldehyde is strongly discouraged without a compound-specific, validated risk assessment.[1] The aldehyde functional group can present unique reactivity challenges, and improper handling may lead to unforeseen reactions.[5] Therefore, the primary and required disposal method is to consign all waste containing this compound to a licensed hazardous waste contractor through your institution's EHS office.[1][2] Under no circumstances should this chemical or its waste be disposed of via standard trash or sewer systems.[6][7]

Hazard Assessment and Waste Characterization

Understanding the inherent risks is the foundation of safe disposal. The hazard profile for 1,5-diethyl-1H-pyrazole-4-carbaldehyde, based on available data, necessitates its classification as a hazardous substance.

Table 1: Summary of Known Hazards

Hazard Classification Category Description Source
Acute Toxicity Category 4 Harmful if swallowed, in contact with skin, or if inhaled. [8][9]
Skin Irritation Category 2 Causes skin irritation. [8][9]
Eye Irritation Category 2 / 2A Causes serious eye irritation. [8][9]

| Specific Target Organ Toxicity | STOT SE 3 | May cause respiratory irritation or drowsiness. |[8] |

This profile mandates that all materials contaminated with this compound be treated as hazardous waste from the moment of generation.[4][7]

Procedural Protocol for Waste Collection and Storage

A systematic approach to waste collection is critical to prevent accidental exposure and ensure compliance with regulations such as the Resource Conservation and Recovery Act (RCRA).[6]

Step 1: Waste Segregation

Proper segregation at the point of generation is the most critical step in preventing dangerous chemical reactions.[3][6]

  • Solid Waste: Collect all solid materials contaminated with 1,5-diethyl-1H-pyrazole-4-carbaldehyde, including residual product, contaminated personal protective equipment (PPE) like gloves, weighing papers, and spill cleanup absorbents, in a dedicated hazardous waste container.[1][2]

  • Liquid Waste: Solutions containing the compound must be collected in a separate, compatible liquid waste container.[1] Do not mix with other waste streams, such as acids, bases, or oxidizers, unless explicitly permitted by your EHS department.[10]

  • Empty Containers: Original containers of 1,5-diethyl-1H-pyrazole-4-carbaldehyde must be triple-rinsed with a suitable solvent.[7][11] The rinsate must be collected and disposed of as hazardous liquid waste.[12] After rinsing, deface the original label before discarding the container.[7]

Step 2: Container Selection and Labeling

Container integrity and clear communication are paramount for safety.

  • Selection: Waste containers must be constructed of chemically compatible materials (e.g., borosilicate glass or high-density polyethylene), be in good condition, and possess a secure, leak-proof lid.[3][6]

  • Labeling: From the moment the first drop of waste is added, the container must be labeled. The label must include:

    • The words "HAZARDOUS WASTE" .[3][4]

    • The full chemical name: "1,5-diethyl-1H-pyrazole-4-carbaldehyde" and any other constituents, with percentages.[3] Chemical formulas or abbreviations are not acceptable.[3]

    • Appropriate hazard warnings (e.g., "Toxic," "Irritant").[2]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA), which is under the control of laboratory personnel.[3][4]

  • Closure: Keep waste containers closed at all times except when adding waste.[3][13] Funnels should not be left in the container opening.[3]

  • Storage: Store the container in a designated, well-ventilated area away from incompatible materials.[2] Use secondary containment for all liquid waste to mitigate spills.[13]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[4][7] Once a container is full, it must be removed from the lab within 72 hours.[3]

Spill Management Protocol

In the event of a small, manageable spill, follow these procedures:

  • Evacuate: Alert personnel and evacuate non-essential individuals from the immediate area.[14]

  • Protect: Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[1][15]

  • Contain: Confine the spill using an inert absorbent material such as vermiculite, sand, or commercial spill pads.[1]

  • Collect: Carefully sweep or scoop the contaminated absorbent material into the designated solid hazardous waste container.[1][15]

  • Clean: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[1]

  • Report: Report the incident to your laboratory supervisor and EHS department as required by institutional policy.

Final Disposal Workflow

The ultimate disposal of 1,5-diethyl-1H-pyrazole-4-carbaldehyde waste must be handled by a licensed professional waste disposal company, typically coordinated by your EHS department.[2] The most common and recommended method for such organic compounds is high-temperature incineration.[2][16]

The following diagram outlines the decision-making workflow for the proper handling and disposal of this compound.

G cluster_0 Waste Generation & Collection cluster_1 Containerization & Storage cluster_2 Final Disposition start Waste Generation waste_type Determine Waste Type start->waste_type solid_waste Solid Waste Collection (PPE, Absorbents) waste_type->solid_waste Solid liquid_waste Liquid Waste Collection (Solutions, Rinsate) waste_type->liquid_waste Liquid container Select Compatible Container solid_waste->container liquid_waste->container labeling Label as 'HAZARDOUS WASTE' with Chemical Name & Hazards container->labeling storage Store in Secondary Containment in Satellite Accumulation Area (SAA) labeling->storage full Container Full? storage->full full->storage No request Request EHS Pickup full->request Yes document Complete Waste Manifest request->document disposal Professional Disposal (e.g., Incineration) document->disposal

Caption: Decision workflow for the disposal of 1,5-diethyl-1H-pyrazole-4-carbaldehyde waste.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • BenchChem. (2025). Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Columbia University Research. Hazardous Chemical Waste Management Guidelines.
  • BenchChem. (2025). Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • American Chemical Society. Regulation of Laboratory Waste.
  • NextSDS. 1,5-diethyl-1H-pyrazole-4-carbaldehyde — Chemical Substance Information.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 3-Phenyl-1H-pyrazole-4-carboxaldehyde.
  • BenchChem. Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
  • Washington State Department of Ecology. Focus on: Treatment by Aldehyde Deactivation.
  • Angene Chemical. (2025, March 22). Safety Data Sheet - 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride.
  • Dartmouth Policy Portal. Hazardous Waste Disposal Guide.
  • PubChem. 1-Ethyl-1H-pyrazole-4-carboxaldehyde.
  • Fisher Scientific. (2025, May 1). SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-4-carboxaldehyde.
  • Capot Chemical. MSDS of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
  • Arvia Technology. Pyrazole Wastewater Treatment | Pyrazole Removal From Water.
  • Fisher Scientific. (2011, June 27). SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-4-carboxylic acid.
  • Sigma-Aldrich. (2026, January 6). SAFETY DATA SHEET.
  • Tokyo Chemical Industry. (2025, December 10). SAFETY DATA SHEET - 5-Hydroxy-1-methyl-1H-pyrazole.
  • PMC. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions.
  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • University of Pennsylvania EHRS. Guidelines for Segregating and Combining Chemical Wastes into Containers.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-diethyl-1H-pyrazole-4-carbaldehyde
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